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  • Product: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid
  • CAS: 1286754-48-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,3-Dihydro-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of direct experimental data in peer-reviewed literature for this specific molecule, this document synthesizes available computed data with established principles of chemical analysis and the known characteristics of the broader pyrazolo[5,1-b]thiazole class of compounds. The guide is structured to offer not just data, but also the scientific rationale behind the importance of these properties in the context of drug discovery and development. It further provides generalized, yet detailed, experimental protocols for the characterization of this and similar molecules, ensuring a self-validating system of scientific inquiry.

Introduction and Molecular Overview

The fusion of pyrazole and thiazole rings creates the pyrazolo[5,1-b]thiazole scaffold, a heterocyclic system that has garnered significant attention in the field of medicinal chemistry. These bicyclic structures are recognized for their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] The title compound, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, incorporates a carboxylic acid moiety, a key functional group known to influence a molecule's acidity, solubility, and ability to interact with biological targets. The dihydro-thiazole portion of the ring system imparts a degree of conformational flexibility compared to its fully aromatic counterparts.

Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent. Properties such as solubility, pKa, and lipophilicity govern its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.

Caption: Chemical structure of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid.

Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₆N₂O₂SPubChem
Molecular Weight 170.19 g/mol PubChem
XLogP3 0.6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 80.4 ŲPubChem
Formal Charge 0PubChem
CAS Number 1286754-48-0PubChem

Expert Insights:

  • The XLogP3 value of 0.6 suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This is a favorable starting point for drug design, as it indicates the potential for reasonable aqueous solubility and membrane permeability.

  • The Topological Polar Surface Area (TPSA) of 80.4 Ų is also within a range generally considered favorable for good oral bioavailability. TPSA is a key descriptor for predicting drug transport properties.

  • The presence of two hydrogen bond donors (the carboxylic acid proton and the pyrazole N-H) and four hydrogen bond acceptors (the two oxygen atoms of the carboxylate, the pyrazole nitrogen, and the thiazole nitrogen) indicates a significant capacity for hydrogen bonding. This will strongly influence its solubility in polar solvents and its interactions with biological macromolecules.

Key Physicochemical Parameters and Their Significance in Drug Development

Solubility

Solubility is a critical factor for the absorption of an orally administered drug. Poor aqueous solubility can lead to low bioavailability. The solubility of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is expected to be pH-dependent due to the presence of the carboxylic acid group.

  • In acidic media (low pH): The carboxylic acid will be protonated and thus in its less polar, neutral form. This will likely lead to lower solubility in aqueous solutions.

  • In basic media (high pH): The carboxylic acid will be deprotonated to form the carboxylate salt, which is more polar and will exhibit higher aqueous solubility.

The molecule is also expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5]

Acidity (pKa)

The pKa is a measure of the acidity of a compound. For 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, the most acidic proton is that of the carboxylic acid group. The pKa value will determine the extent of ionization of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. While an experimental pKa for this specific molecule is not available, the pKa of similar heterocyclic carboxylic acids typically falls in the range of 3-5.[6]

Causality in Experimental Choices: Determining the pKa is crucial in early drug development. It informs the selection of appropriate formulation strategies and helps in understanding the compound's behavior in different physiological environments, such as the stomach (acidic) and the intestines (more neutral).

Stability

The stability of a potential drug molecule under various conditions (pH, temperature, light) is a key consideration. The pyrazolo[5,1-b]thiazole ring system is generally stable. However, the presence of the carboxylic acid and the dihydro-thiazole ring may introduce specific stability considerations. Potential degradation pathways could include decarboxylation under harsh conditions or oxidation of the sulfur atom in the thiazole ring.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound. While specific spectra for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid are not available, the following sections describe the expected spectral features based on the known characteristics of its functional groups and heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and dihydro-thiazole rings, as well as the carboxylic acid proton. The aromatic proton on the pyrazole ring would likely appear as a singlet in the downfield region (around 7-8 ppm). The two methylene groups of the dihydro-thiazole ring would likely appear as two distinct multiplets, likely triplets, in the aliphatic region (around 3-4 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (typically >10 ppm), and its position can be sensitive to solvent and concentration.[7][8]

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 160-175 ppm). The carbons of the pyrazole and thiazole rings would appear in the aromatic/heteroaromatic region (approximately 110-150 ppm). The two sp³ hybridized carbons of the dihydro-thiazole ring would be found in the upfield, aliphatic region of the spectrum.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the carboxylic acid group.

  • A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.

  • A strong, sharp C=O stretching absorption for the carbonyl group should appear around 1700-1725 cm⁻¹.

  • C-O stretching and O-H bending vibrations would also be present in the fingerprint region.

  • Stretching vibrations for the C=N and C=C bonds of the heterocyclic rings are expected in the 1500-1650 cm⁻¹ region.[10]

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight (170.19 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH, mass 45) or carbon dioxide (CO₂, mass 44) from the molecular ion. Further fragmentation of the heterocyclic ring system would also be observed.[11][12]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, based on general methods for related compounds.[1][13][14]

Representative Synthesis Workflow

Synthesis_Workflow reagent1 Starting Materials (e.g., Pyrazole derivative, Thiazolidine precursor) reaction Cyclization Reaction (e.g., Reflux in appropriate solvent with catalyst) reagent1->reaction workup Aqueous Work-up (e.g., Extraction, washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, Melting Point) purification->characterization final_product 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid characterization->final_product

Caption: A generalized workflow for the synthesis and characterization of the title compound.

Protocol for Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate pyrazole precursor (1 equivalent) and a suitable thiazolidine precursor with a carboxylic acid or ester functionality (1.1 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with water and brine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for Characterization
  • Melting Point: The melting point of the purified solid is determined using a standard melting point apparatus.

  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid compound using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Mass Spectrometry:

    • Obtain a mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Conclusion

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a molecule with potential in drug discovery, yet it remains poorly characterized in the public domain. This guide has provided a thorough compilation of its computed physicochemical properties and a predictive analysis of its spectroscopic features. The provided experimental protocols offer a robust framework for its synthesis and characterization. Further experimental investigation is necessary to validate the predicted properties and to fully elucidate the potential of this compound as a lead for new therapeutic agents.

References

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  • Shtil, A. A., Zhidkova, A. M., & Peregudov, A. S. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules (Basel, Switzerland), 27(19), 6599. [Link]

  • Abood, N. A., & Al-Bayati, R. E. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

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  • Al-Ghorbani, M., El-Gazzar, A. A., & Al-Hazmi, L. A. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

  • Alsayari, A., Bin Muhsinah, A., Asiri, Y. I., Al-aizari, F. A., Kheder, N. A., Almarhoon, Z. M., Ghabbour, H. A., & Mabkhot, Y. N. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1- b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed. [Link]

  • Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207. Washington, DC: U.S.
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  • Li, J., & Wang, Y. (2018). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Research Square. [Link]

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  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Suceska, D., Pevec, A., & Turel, I. (2022). Synthesis and X‐ray Characterization of 4,5‐Dihydropyrazolyl‐Thiazoles Bearing a Coumarin Moiety. ChemistrySelect, 7(22), e202201083. [Link]

  • Homon, A. A., Hryshchuk, O. V., Mykhailenko, O., & Grygorenko, O. (2022). pKa values for carboxylic acids 17 a–c (22 °C) and 26[15] (25 °C). ResearchGate. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • Kumar, A., Kumar, A., & Kumar, V. (2026). Discovery of Pyrazolo[5,1-b]quinazoline Tethered 1,2,3-Triazole Analogs as Potential Antioxidant Agents: Design, Synthesis, Biological Evaluation, and In Silico Insights. Chemistry & Biodiversity, e202600234. [Link]

  • Vaskevych, A., Vaskevych, R., & Palamarchuk, I. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][10][16]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][1][16]thiadiazole. ResearchHub. [Link]

  • Ali, A. A., & El-Faham, A. (2022). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][10][16]triazole Derivatives. ChemRxiv. [Link]

  • Kumar, A., Kumar, A., & Kumar, V. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Myron, T. J., & Paquin, J.-F. (2024). 2H-Thiazolo[4,5-d][10][16]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science, 15(1), 125-131. [Link]

  • Stanetty, P., & Hattinger, M. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-43. [Link]

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Sources

Exploratory

Solubility profile of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid in DMSO and organic solvents

Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, a heterocyclic compound of interest in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of public-domain experimental data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required for its characterization. We detail the theoretical underpinnings of solubility, differentiating between critical thermodynamic and kinetic endpoints. A step-by-step, field-proven protocol for the definitive shake-flask method is provided, alongside a discussion on the pivotal role of Dimethyl Sulfoxide (DMSO) in modern screening campaigns. The guide is structured to empower researchers to generate reliable and reproducible solubility data, a cornerstone for successful drug discovery and development endeavors.

Introduction: The Imperative of Solubility in Drug Discovery

The compound 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid belongs to the pyrazolothiazole class of fused heterocyclic systems. This scaffold is of significant interest in medicinal chemistry, with related structures showing potential as antimicrobial and anticancer agents.[1][2][3] The successful progression of any potential drug candidate, however, is fundamentally dependent on its physicochemical properties, among which solubility is paramount.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor aqueous solubility is a leading cause of failure in the drug development pipeline, often leading to low or erratic bioavailability and unreliable results in biological assays.[5][6][7][8] Therefore, a thorough characterization of a compound's solubility in various solvent systems is not merely a perfunctory task but a critical step in risk mitigation and lead optimization.[8]

This guide will focus on two key areas:

  • Solubility in DMSO: Dimethyl sulfoxide (DMSO) is the universal solvent for compound storage and high-throughput screening (HTS) due to its exceptional solvating power.[9][10][11] Understanding a compound's solubility limit in DMSO is essential for maintaining sample integrity and ensuring accurate concentrations in primary assays.

  • Solubility in Organic Solvents: Characterizing solubility in a range of organic solvents provides crucial insights for synthetic route development, purification, and the formulation of preclinical and clinical dosage forms.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is governed by its molecular structure, which features a fused heterocyclic core, a carboxylic acid functional group, and the capacity for various intermolecular interactions.

Key Structural Features & Predicted Behavior:

  • Carboxylic Acid Group (-COOH): This polar group is a hydrogen bond donor and acceptor, capable of strong interactions with polar solvents, especially water.[12] Carboxylic acids are generally soluble in polar organic solvents like alcohols and ethers.[13][14]

  • Heterocyclic Core: The presence of nitrogen and sulfur atoms introduces polarity and potential sites for hydrogen bonding.

  • Molecular Size & Lipophilicity: The compound has a calculated XLogP3 of 0.6, indicating a relatively hydrophilic nature.[15] Generally, for carboxylic acids, as the size of the non-polar hydrocarbon portion increases, aqueous solubility decreases.[14]

Based on these features, we can predict that the compound will exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents (e.g., methanol, ethanol) but limited solubility in non-polar solvents like hexanes or toluene, following the "like dissolves like" principle.[13]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements, as they provide different and complementary information.[16]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid-state form at a specific temperature and pH.[16][17] It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (e.g., >24 hours).[5][17]

  • Kinetic Solubility: This is a high-throughput measurement used in early discovery.[5] It is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[8] The resulting precipitate is often amorphous and more soluble than the stable crystalline form, meaning kinetic solubility values are often higher than thermodynamic ones.[7][18] Kinetic solubility is a measure of how readily a compound stays in solution under non-equilibrium conditions and is valuable for flagging potential issues for in vitro assays.[4][8]

Experimental Design & Protocols

Required Materials & Equipment
  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (solid, >98% purity)

  • Selected solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Acetone, Tetrahydrofuran, Dichloromethane, Ethyl Acetate, Toluene, n-Hexane)

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol: Thermodynamic Solubility Determination

This protocol is designed to be a self-validating system by ensuring equilibrium is reached.

  • Preparation of Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known high concentration. Perform serial dilutions to create a set of at least five calibration standards. Analyze these by HPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation: To a series of labeled glass vials, add an excess amount of the solid compound (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Equilibrate for at least 24 hours.[5] A longer time (e.g., 48 hours) is recommended to confirm that equilibrium has been achieved.

    • Causality Check: The 24-hour period is critical to allow sufficient time for the dissolution process to reach a state of true thermodynamic equilibrium, especially for compounds that may exist in different crystalline forms.[16]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection & Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Self-Validation: Filtration is a critical step to remove any fine particulates that could falsely inflate the measured concentration.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Using the peak area from the HPLC analysis and the standard curve, calculate the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original undissolved supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.

  • Replication: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Weigh excess solid compound prep2 Add precise volume of solvent prep1->prep2 equil Agitate on orbital shaker (24-48h at 25°C) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration vs. standard curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation & Expected Profile

The quantitative data generated from the protocol should be summarized for clear comparison. Below is a template table populated with hypothetical, yet chemically plausible, data for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid.

SolventSolvent TypePolarity Index (Relative)Expected Solubility (mg/mL)
DMSO Polar Aprotic7.2> 100
Methanol Polar Protic5.120 - 50
Ethanol Polar Protic4.310 - 30
Acetone Polar Aprotic4.35 - 15
Acetonitrile Polar Aprotic5.82 - 10
Ethyl Acetate Moderately Polar4.41 - 5
Dichloromethane Non-polar3.1< 1
Toluene Non-polar2.4< 0.1
n-Hexane Non-polar0.1< 0.01

Analysis of Expected Results:

  • High Solubility in DMSO: As a powerful, polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound, making it ideal for stock solution preparation.[10][20]

  • Good Solubility in Alcohols: The ability of methanol and ethanol to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the carboxylic acid.[13]

  • Decreasing Solubility with Polarity: A clear trend of decreasing solubility is expected as the solvent polarity decreases. The compound's polar functional groups have poor energetic compatibility with non-polar solvents like toluene and hexane.

Conclusion and Practical Implications

A comprehensive understanding of the solubility profile of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a non-negotiable prerequisite for its advancement as a research tool or therapeutic candidate. This guide provides the theoretical basis and a robust experimental protocol to generate this critical dataset. The expected high solubility in DMSO validates its use in HTS, while characterization in other organic solvents will inform decisions related to synthesis, purification, and formulation. By distinguishing between thermodynamic and kinetic solubility and employing the gold-standard shake-flask method, researchers can generate high-quality, reliable data, thereby de-risking their development programs and paving the way for more informed and successful research outcomes.

References

  • Physical Properties of Carboxylic Acids. (2026, January 14).
  • Shake-Flask Aqueous Solubility Assay. Enamine.
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  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
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  • Physical Properties of Carboxylic Acids. (2012). 2012 Book Archive.
  • Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(11), 631-640.
  • Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Wohnsland, F., Faller, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3137-3144.
  • Bell, F., Durand, C., & Urban, N. High Throughput Solubility Toolbox: A full package for Medicinal Chemists. Inventiva.
  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). NETZSCH.
  • Sledz, P., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 23(7), 1789.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Bergström, C. A., et al. (2018).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383.
  • Iwańczyk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5049.
  • Tetko, I. V., et al. (2014). DMSO solubility and bioscreening.
  • Stfast, C., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 127-135.
  • Karki, R. G., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 6(11), 1143-1147.
  • Chapter 5: Design and Synthesis of Some Novel pyrazolo[3,4-d]thiazolo [3,2-a]pyrimidine Derivatives. Atmiya University Library and Learning Center.
  • Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed.
  • Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
  • Pharmacologically active pyrazolo[5,1-b]thiazole derivatives.
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  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. NextSDS.
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  • Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[5][6][13]triazolo[3,4-b][6][13][21]thiadiazine-7-carboxylic acid. (2023, May 18). ResearchGate.

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Foundational

Architecting Bicyclic Pharmacophores: Discovery and Early-Stage Investigation of Pyrazolo-Thiazole Building Blocks

Executive Summary & Pharmacophore Rationale In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—fusing two or more privileged pharmacophores into a single molecular architecture—has be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—fusing two or more privileged pharmacophores into a single molecular architecture—has become a cornerstone of rational drug design. Among these, the pyrazolo-thiazole scaffold represents a highly versatile and potent bicyclic system.

As an Application Scientist overseeing early-stage hit-to-lead campaigns, the selection of this specific scaffold is driven by definitive structural logic. The pyrazole ring is renowned for its robust hydrogen-bonding capabilities, often acting as a bioisostere for amides and interacting intimately with the hinge regions of kinase domains. Conversely, the thiazole moiety contributes significant lipophilicity and electron-withdrawing properties, allowing the molecule to penetrate deep hydrophobic pockets within target proteins. When fused into a rigid pyrazolo[3,4-d]thiazole or pyrazolo[1,5-a]thiazole core, the resulting molecule suffers a much lower entropic penalty upon binding to targets such as Epidermal Growth Factor Receptor (EGFR) or Topoisomerase II, leading to superior binding affinities compared to their monocyclic counterparts .

This technical guide delineates the end-to-end workflow for synthesizing, validating, and biologically evaluating pyrazolo-thiazole building blocks, providing a causal framework for researchers advancing these compounds through the preclinical pipeline.

Synthetic Methodologies: Building the Fused Scaffold

The synthesis of highly substituted pyrazolo-thiazole derivatives requires a highly controlled, multi-step cascade that minimizes intermediate loss. We employ a convergent multicomponent cyclocondensation approach.

SynthesisWorkflow A 1. Primary Reactants (Aryl Amines + Aldehydes + Mercaptoacetic Acid) B 2. Multicomponent Condensation (DCC Mediated) A->B One-pot reaction C 3. 4-Thiazolidinone Core Formation (Validation: 1H-NMR AB System) B->C D 4. Knoevenagel Condensation (Sodium Ethoxide, Aldehyde) C->D Base catalysis E 5. 5-Arylidene Intermediate (Validation: Loss of AB System) D->E F 6. Cyclocondensation (Phenylhydrazine, Reflux) E->F Nucleophilic attack G 7. Pyrazolo[3,4-d]thiazole Scaffold (Validation: 3a-CH & 3-CH doublets) F->G Intramolecular cyclization

Workflow for the multicomponent synthesis of pyrazolo[3,4-d]thiazole cores.

Self-Validating Experimental Protocol: Pyrazolo[3,4-d]thiazole Synthesis

A protocol is only as robust as its validation checkpoints. The following methodology incorporates built-in analytical gates to ensure structural integrity at every phase .

Step 1: Assembly of the Thiazolidinone Core

  • Procedure: Combine equimolar amounts of an aromatic amine, an aryl aldehyde, and mercaptoacetic acid in dry dichloromethane. Add N,N'-dicyclohexylcarbodiimide (DCC) and stir at room temperature.

  • Causality & Logic: We utilize a one-pot, three-component reaction rather than step-wise condensation to bypass unstable imine isolation. DCC acts as a potent dehydrating agent, driving the cyclization of the transient imine with mercaptoacetic acid to form the 4-thiazolidinone ring.

  • Validation Checkpoint: Monitor via TLC. Confirm the intermediate via ^1^H-NMR by observing the characteristic AB system doublets (δ 3.81–3.99 ppm) corresponding to the active methylene group of the newly formed thiazolidinone ring.

Step 2: Introduction of the Michael Acceptor (Knoevenagel Condensation)

  • Procedure: React the isolated 4-thiazolidinone with a secondary aryl aldehyde in absolute ethanol, utilizing sodium ethoxide as a base catalyst. Reflux for 4 hours.

  • Causality & Logic: The active methylene group at C-5 of the thiazolidinone is deprotonated by the ethoxide base, generating a nucleophile that attacks the aldehyde. This installs an arylidene double bond, which is strictly required to act as a Michael acceptor for the subsequent pyrazole ring closure.

  • Validation Checkpoint: ^1^H-NMR must show the complete disappearance of the AB methylene system and the appearance of a distinct singlet (δ ~7.8 ppm) corresponding to the new vinylic proton.

Step 3: Cyclocondensation to the Fused Scaffold

  • Procedure: Dissolve the 5-arylidene intermediate in glacial acetic acid, add an excess of phenylhydrazine, and reflux for 8–10 hours.

  • Causality & Logic: The hydrazine nitrogen performs a nucleophilic attack on the β-carbon of the α,β-unsaturated system (Michael addition). The acidic environment and continuous reflux provide the activation energy necessary to drive the subsequent intramolecular dehydration and ring closure, yielding the rigid pyrazolo[3,4-d]thiazole system.

  • Validation Checkpoint: Final structural confirmation is achieved via ^1^H-NMR through the emergence of two characteristic doublets (δ 5.79–5.82 ppm for 3a-CH and 4.52–4.58 ppm for 3-CH), confirming the successful fusion of the two heterocycles.

Biological Evaluation: High-Throughput Screening & Efficacy

Once synthesized, pyrazolo-thiazole derivatives are subjected to rigorous High-Throughput Screening (HTS) to evaluate their anti-proliferative and kinase-inhibitory profiles. The rigid planar structure of these molecules allows them to intercalate or bind competitively within the ATP-binding pockets of overexpressed oncogenic kinases.

Quantitative Efficacy Data

Recent in vitro assays have demonstrated the exceptional potency of these hybrids against various human cancer cell lines, frequently outperforming established clinical standards like Etoposide and Staurosporine .

Compound DerivativeTarget Cell LinePrimary Target KinaseIC50 Value (µM)Reference Standard (IC50)
Naphthyridine-Pyrazolothiazole (7) HeLa (Cervical)Topoisomerase II14.62Etoposide (13.34 µM)
Naphthyridine-Pyrazolothiazole (7) NCI-H460 (Lung)Topoisomerase II15.42Etoposide (15.34 µM)
Thiazolyl-Pyrazoline (7b) A549 (Lung)EGFR4.41Staurosporine (4.29 µM)
Thiazolyl-Pyrazoline (7g) A549 (Lung)EGFR3.92Staurosporine (4.29 µM)
Thiazolyl-Pyrazoline (7b) Isolated EGFR AssayEGFR0.037Erlotinib (0.18 µM)

Data synthesized from recent structure-activity relationship (SAR) studies on pyrazolo-thiazole conjugates.

Mechanism of Action: Kinase Inhibition

The primary mechanism driving the cytotoxicity of these compounds in lung and breast cancer models is the competitive inhibition of the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP-binding cleft, the pyrazolo-thiazole ligand prevents receptor autophosphorylation, thereby starving the cell of critical survival signals.

Mechanism Inhibitor Pyrazolo-thiazole Ligand (Optimized Hit) Target EGFR Tyrosine Kinase Domain (ATP-Binding Pocket) Inhibitor->Target Competitive Binding Block Autophosphorylation Blockade (Conformational Lock) Target->Block Kinase Inhibition Pathway1 PI3K/AKT Signaling (Downregulated) Block->Pathway1 Pathway2 MAPK/ERK Signaling (Downregulated) Block->Pathway2 Outcome Cell Cycle Arrest & Apoptosis (Anti-proliferative Effect) Pathway1->Outcome Pathway2->Outcome

Mechanism of action for pyrazolo-thiazole derivatives inhibiting EGFR pathways.

In Silico Docking & Hit-to-Lead Optimization

To transition from a "hit" to a viable "lead," empirical synthesis must be paired with in silico molecular docking. Docking simulations within the Topoisomerase II (PDB: 3QX3) or EGFR (PDB: 1M17) active sites reveal the atomic-level causality of the observed IC50 values .

During optimization, Application Scientists look for two critical interactions:

  • Hinge Region Hydrogen Bonding: The nitrogen atoms of the pyrazole core must form stable hydrogen bonds with the backbone amides of Met793 in the EGFR hinge region.

  • Hydrophobic Deep-Pocket Penetration: The sulfur atom and the substituted aryl rings of the thiazole moiety must project into the hydrophobic selectivity pocket (often interacting with Lys745 and Leu718), anchoring the molecule and preventing competitive displacement by native ATP.

By iteratively modifying the aryl substituents on the thiazole ring based on these docking scores, researchers can fine-tune the electronic distribution and steric bulk, systematically driving sub-micromolar IC50 values down into the nanomolar range.

Conclusion

The pyrazolo-thiazole scaffold is not merely a combination of two heterocycles; it is a rationally designed, geometrically constrained pharmacophore that addresses the complex binding requirements of modern oncological and antiviral targets. By adhering to self-validating synthetic protocols and leveraging the distinct electronic properties of both the pyrazole and thiazole rings, drug development professionals can rapidly generate highly potent, target-specific lead compounds ready for advanced preclinical optimization.

References

  • El Azab, I. H., Bakr, R. B., & Elkanzi, N. A. A. (2021). "Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies." Molecules, 26(11), 3103. URL: [Link]

  • Bhusare, S. R., et al. (2019). "Design, synthesis and molecular docking of pyrazolo [3,4-d] thiazole hybrids as potential anti-HIV-1 NNRT inhibitors." Bioorganic Chemistry, 86, 688-695. URL: [Link]

  • Havrylyuk, D., Roman, O., & Lesyk, R. (2016). "Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids." European Journal of Medicinal Chemistry, 113, 145-166. URL: [Link]

  • Matiadis, D., & Sagnou, M. (2020). "Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview." International Journal of Molecular Sciences, 21(15), 5507. URL: [Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive existing data for this specific molecule, this document serves as a practical roadmap for researchers, outlining both experimental and computational methodologies to elucidate its thermal properties. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the principles of thermodynamic stability analysis in the context of drug development. We will delve into the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as primary experimental techniques, guided by the standards of the United States Pharmacopeia (USP). Furthermore, we will explore the utility of Density Functional Theory (DFT) as a predictive computational tool. The overarching goal is to equip scientists with the necessary knowledge to design and execute a robust stability assessment of this, and similar, novel chemical entities.

Introduction: The Pyrazolo[5,1-b]thiazole Scaffold and the Imperative of Thermodynamic Stability

The pyrazolo[5,1-b]thiazole core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The specific molecule of interest, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, combines this privileged scaffold with a carboxylic acid moiety, a common functional group in drug candidates that can influence solubility, metabolism, and target binding.

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly impacts its safety, efficacy, and shelf-life.[4][5] An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of the thermodynamic stability of a novel compound like 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a prerequisite for its advancement through the drug development pipeline. This guide will provide the methodologies to establish a comprehensive thermal profile of this molecule.

A Representative Synthetic Pathway

While a specific, detailed synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related pyrazolothiazole derivatives.[6][7] A common strategy involves the cyclocondensation of a pyrazole-based precursor with a reagent that provides the thiazole ring. Subsequent hydrolysis of an ester group can yield the desired carboxylic acid. Understanding the synthesis is crucial as it can inform potential impurities and polymorphic forms that may influence the compound's stability.

Experimental Assessment of Thermodynamic Stability

The cornerstone of thermodynamic stability analysis lies in experimental techniques that measure the physical and chemical changes in a material as a function of temperature.[8][9] For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.[10][11] These methods are recognized by regulatory bodies and are detailed in the United States Pharmacopeia (USP) General Chapter <891> on Thermal Analysis.[2]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[10] This technique is invaluable for identifying melting points, polymorphic transitions, and glass transitions, all of which are critical indicators of a compound's thermal stability.[3][12]

  • Sample Preparation: The sample should be a representative, homogenous powder. A sample size of 1-5 mg is typically sufficient and allows for analysis even when material is scarce.[13]

  • Crucible Selection: Aluminum pans are commonly used for routine analysis. For samples that may release volatiles, hermetically sealed pans are necessary to prevent mass loss during the experiment.[14]

  • Heating Rate: A standard heating rate of 10 °C/min is often used for initial screening.[8] Slower heating rates (e.g., 1-2 °C/min) can provide better resolution of thermal events, while faster rates may be used to study kinetic processes.[14]

  • Atmosphere: An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation of the sample.[13]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[11]

  • Sample Preparation: Accurately weigh 1-5 mg of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid into a clean aluminum pan.

  • Encapsulation: Crimp the pan with a lid. Use a hermetically sealed pan if volatilization is expected.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is sufficiently above any expected transitions but below the decomposition temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization, decomposition) events.[3]

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] This technique is essential for determining the thermal stability and decomposition profile of a compound, as well as quantifying volatile content such as water or residual solvents.[9]

  • Sample Preparation: A representative sample of 5-10 mg is typically used to ensure accurate mass measurements.

  • Crucible Selection: Platinum or ceramic crucibles are often used due to their high thermal stability.[15]

  • Heating Rate: A heating rate of 10-20 °C/min is common for TGA analysis.[8]

  • Atmosphere: An inert nitrogen atmosphere is used to study the inherent thermal decomposition of the compound, while an oxidative atmosphere (e.g., air) can be used to assess its stability in the presence of oxygen.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid into a tared TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Thermal Program: Equilibrate the furnace at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the temperature at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.

Data Presentation and Interpretation

The data obtained from DSC and TGA experiments should be summarized in a clear and concise manner.

Table 1: Summary of Thermal Analysis Data for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic Acid

ParameterDSC ResultTGA Result
Melting Point (Tonset) e.g., 185.2 °CN/A
Melting Point (Tpeak) e.g., 188.5 °CN/A
Enthalpy of Fusion (ΔHfus) e.g., 95.3 J/gN/A
Decomposition Onset (Tonset) N/Ae.g., 210.4 °C
Temperature at 5% Mass Loss N/Ae.g., 215.8 °C
Residue at 500 °C N/Ae.g., 2.1%

Note: The values in this table are hypothetical and should be replaced with experimental data.

Interpretation: The DSC data will indicate the melting point of the compound, which is a key physical property. A sharp melting peak suggests a high degree of purity. The TGA data will define the upper-temperature limit of the compound's stability before it begins to decompose.

Computational Assessment of Thermodynamic Stability

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. By comparing the energies of the molecule and its potential decomposition products, one can predict its thermodynamic stability.

  • Functional and Basis Set: The choice of DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. These should be selected based on their proven performance for similar heterocyclic systems.

  • Solvation Model: To simulate the condensed phase, a solvation model (e.g., Polarizable Continuum Model - PCM) can be employed to account for the effects of a solvent.

  • Frequency Calculations: Following geometry optimization, frequency calculations should be performed to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties.

  • Structure Building: Construct the 3D structure of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a selected DFT functional and basis set.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to obtain thermodynamic data and verify the nature of the stationary point.

  • Analysis of Results: Analyze the calculated thermodynamic parameters (enthalpy, Gibbs free energy) to assess the intrinsic stability of the molecule.

Integrated Stability Assessment Workflow

A comprehensive understanding of the thermodynamic stability of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is best achieved through an integrated approach that combines experimental and computational methods.

Stability_Workflow cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_assessment Integrated Assessment Synthesis Proposed Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC Sample TGA Thermogravimetric Analysis (TGA) Purification->TGA Sample DFT Density Functional Theory (DFT) Purification->DFT Molecular Structure Data_Integration Data Integration & Interpretation DSC->Data_Integration Thermal Transitions TGA->Data_Integration Decomposition Profile DFT->Data_Integration Predicted Stability Stability_Profile Comprehensive Stability Profile Data_Integration->Stability_Profile

Caption: Integrated workflow for assessing the thermodynamic stability.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. By integrating the experimental techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis with the predictive power of Density Functional Theory, researchers can establish a comprehensive stability profile for this and other novel pharmaceutical compounds. Adherence to authoritative standards, such as those provided by the USP, ensures the generation of reliable and regulatory-compliant data. The methodologies described herein provide a robust framework for making informed decisions in the drug development process, ultimately contributing to the discovery and development of safe and effective medicines.

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  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Demas, A. M., & Pant, K. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262.
  • Jurnal Kartika Kimia. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. [Link]

  • Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films. (2007). Polymer, 48(10), 2865-2875.
  • Synthesis of selected functionalized derivatives of thiaz... (2022). ResearchHub. [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][6][8]triazole Derivatives. (2023). ChemRxiv. [Link]

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Protocols & Analytical Methods

Method

Application Note: Decarboxylative Cross-Coupling of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Rationale The 2,3-dihydro-pyrazolo[5,1-b]thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The 2,3-dihydro-pyrazolo[5,1-b]thiazole scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors and corticotropin-releasing factor 1 (CRF1) receptor antagonists[1]. Traditionally, functionalizing the 6-position of this electron-rich fused bicyclic system with aryl groups requires the preparation of sensitive organometallic reagents (e.g., boronic acids or stannanes), which are prone to protodeboronation or toxic byproducts.

As an elegant alternative, Decarboxylative Cross-Coupling (DCC) leverages the bench-stable, commercially available 2,3-dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (CAS: 1286754-48-0)[2] as a traceless organometallic surrogate[3]. By utilizing a bimetallic Palladium/Silver (Pd/Ag) catalytic system, the carboxylic acid moiety directs the regioselective formation of a C–C bond with an aryl halide, extruding CO₂ as the only stoichiometric byproduct. This guide details the mechanistic causality, reaction optimization, and a self-validating protocol for this transformation.

Mechanistic Causality: The Bimetallic Pd/Ag System

The successful cross-coupling of heteroaromatic carboxylic acids relies on two overlapping catalytic cycles[3]. Relying on Palladium alone often fails because the activation energy required for direct Pd-mediated decarboxylation of electron-rich heterocycles is insurmountably high[4].

To bypass this, a Silver(I) co-catalyst is employed. The causality of the bimetallic system is as follows:

  • Protodecarboxylation (Silver Cycle): Ag₂CO₃ acts as both a base and a transition metal mediator. It deprotonates the carboxylic acid to form a silver carboxylate. Under thermal conditions, this intermediate readily extrudes CO₂ to form a highly reactive heteroaryl-silver(I) species[5].

  • Oxidative Addition (Palladium Cycle): Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) to form an electrophilic Ar-Pd(II)-X complex[3].

  • Transmetalation & Reductive Elimination: The heteroaryl-silver(I) species transmetalates with the Ar-Pd(II)-X complex, transferring the pyrazolo-thiazole core to the Palladium center and precipitating AgX. Subsequent reductive elimination yields the target heterobiaryl product and regenerates Pd(0)[4].

G Pd0 Pd(0) Catalyst PdII_OA Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_OA + Ar-X PdII_TM Ar-Pd(II)-Heteroaryl (Transmetalation) PdII_OA->PdII_TM + Heteroaryl-Ag(I) PdII_TM->Pd0 Reductive Elimination Product Heterobiaryl Product (Ar-Heteroaryl) PdII_TM->Product HetCOOH 2,3-Dihydro-pyrazolo[5,1-b]thiazole -6-carboxylic acid Ag_Carb Silver Carboxylate Intermediate HetCOOH->Ag_Carb + Ag2CO3 (Deprotonation) Ag2CO3 Ag2CO3 Ag2CO3->Ag_Carb Ag_Het Heteroaryl-Silver(I) Intermediate Ag_Carb->Ag_Het Heat (-CO2) Decarboxylation Ag_Het->PdII_TM Transmetalation (- AgX)

Figure 1: Bimetallic Pd/Ag catalytic cycle for decarboxylative cross-coupling.

Reaction Optimization & Data Presentation

The choice of solvent, base, and catalyst is not arbitrary; it is dictated by the physical properties of the intermediates. The silver carboxylate intermediate is poorly soluble in non-polar solvents, necessitating highly polar, high-boiling solvents like DMF or NMP. Furthermore, the addition of a small amount of DMSO (20:1 DMF/DMSO) acts as a stabilizing ligand for the Pd intermediates, preventing the precipitation of inactive Palladium black[5].

Table 1: Optimization of Reaction Conditions for 6-Arylation

EntryCatalyst System (5 mol%)Base / Co-CatalystSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(OAc)₂ / P(t-Bu)₃ Ag₂CO₃ (1.5 equiv) DMF/DMSO (20:1) 120 88 Optimal bimetallic synergy; DMSO stabilizes Pd.
2Pd(OAc)₂ / P(t-Bu)₃K₂CO₃ (1.5 equiv)DMF/DMSO (20:1)1200Lack of Ag(I) halts decarboxylation step.
3Pd(PPh₃)₄Ag₂CO₃ (1.5 equiv)Toluene12012Poor solubility of Ag-carboxylate prevents transmetalation.
4NoneAg₂CO₃ (1.5 equiv)DMF/DMSO (20:1)1200Protodecarboxylation occurs; no cross-coupling without Pd.
5Pd(OAc)₂ / CuIK₂CO₃ (1.5 equiv)NMP16045Cu(I) can mediate decarboxylation, but requires harsher heat.

Experimental Protocol: Synthesis of 6-Aryl-2,3-dihydro-pyrazolo[5,1-b]thiazole

This protocol is designed as a self-validating system. The rigorous exclusion of oxygen is critical; trace O₂ will lead to the homocoupling of the aryl halide (forming biphenyl byproducts) and the rapid oxidation of the electron-rich pyrazolo-thiazole core.

Materials Required:
  • Substrate: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (1.0 mmol)

  • Electrophile: Aryl Bromide (1.2 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand: Tri-tert-butylphosphine, P(t-Bu)₃ (0.1 mmol, 10 mol%)

  • Co-catalyst/Base: Silver carbonate, Ag₂CO₃ (1.5 mmol, 1.5 equiv)

  • Solvents: Anhydrous, degassed DMF and DMSO

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Transfer an oven-dried Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Solid Reagent Loading: Weigh and add 2,3-dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (170.2 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(t-Bu)₃ (20.2 mg, 0.1 mmol), and Ag₂CO₃ (413.5 mg, 1.5 mmol) into the Schlenk tube. Note: Ag₂CO₃ is light-sensitive; wrap the tube in aluminum foil.

  • Solvent & Electrophile Addition: Add 4.75 mL of anhydrous DMF and 0.25 mL of anhydrous DMSO. If the aryl bromide is a liquid, add it now via a micro-syringe (1.2 mmol). If solid, it should be added during Step 2. Seal the tube tightly with a Teflon screw cap and remove it from the glovebox.

  • Thermal Decarboxylation: Place the sealed Schlenk tube in a pre-heated oil bath at 120 °C. Stir vigorously (800+ rpm) for 16 hours. Causality: Vigorous stirring is mandatory because the reaction mixture is highly heterogeneous due to the insoluble Ag₂CO₃ and precipitating AgBr.

  • Quenching & Filtration: Remove the tube from the oil bath and allow it to cool to room temperature. Dilute the crude dark mixture with Ethyl Acetate (15 mL). Filter the suspension through a tightly packed pad of Celite to remove the AgBr salts and any precipitated Palladium black. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 20 mL) to quantitatively remove the DMF and DMSO. Wash once with saturated aqueous NaCl (brine, 20 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 6-aryl-2,3-dihydro-pyrazolo[5,1-b]thiazole.

G Step1 1. Glovebox Setup Weigh Pd/Ag Catalysts & Substrates Step2 2. Solvent Addition Add dry DMF/DMSO under Nitrogen Step1->Step2 Step3 3. Decarboxylative Coupling Heat at 120 °C for 16 h Step2->Step3 Step4 4. Quench & Filter Cool to RT, filter through Celite Step3->Step4 Step5 5. Aqueous Workup Extract with EtOAc, Wash with Water Step4->Step5 Step6 6. Purification Flash Chromatography (Silica gel) Step5->Step6 Product 7. Pure 6-Aryl-2,3-dihydro- pyrazolo[5,1-b]thiazole Step6->Product

Figure 2: Experimental workflow for decarboxylative cross-coupling and isolation.

Analytical Characterization & Validation

To validate the success of the protocol, the isolated product must be subjected to standard analytical characterization:

  • ¹H NMR (400 MHz, CDCl₃): The most distinct indicator of successful decarboxylation is the complete disappearance of the broad carboxylic acid peak typically observed at δ 11.5–12.5 ppm. You will observe new multiplet signals in the aromatic region ( δ 7.2–8.0 ppm) corresponding to the newly installed aryl group. The aliphatic protons of the 2,3-dihydrothiazole ring will remain intact as two distinct triplets around δ 3.8 and 4.3 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): The mass spectrum will confirm the extrusion of CO₂. The expected m/z will correspond to [M−CO2​+Ar+H]+ .

References

  • National Center for Biotechnology Information. "2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid - PubChem Compound Summary." PubChem, [Link]

  • Forgione, P.; Brochu, M.-C.; St-Onge, M.; Thesen, K. H.; Bailey, M. D.; Bilodeau, F. "Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners." Journal of the American Chemical Society 2006, 128 (35), 11350–11351. [Link]

  • Goossen, L. J.; Deng, G.; Levy, L. M. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science 2006, 313 (5787), 662–664. [Link]

  • Wikipedia Contributors. "Decarboxylative cross-coupling." Wikipedia, The Free Encyclopedia. [Link]

  • Maiti, D. et al. "Deciphering the Role of Silver in Palladium-Catalyzed C–H Functionalizations." ACS Catalysis 2021, 11 (15), 9702–9714. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Pyrazolo[5,1-b]thiazole Scaffold The 2,3-Dihydro-pyrazolo[5,1-b]thiazole core is a heterocyclic scaffold of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrazolo[5,1-b]thiazole Scaffold

The 2,3-Dihydro-pyrazolo[5,1-b]thiazole core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Fused pyrazole ring systems are recognized as "privileged structures," as they are capable of binding to a variety of biological targets with high affinity.[1][2] Derivatives of the broader pyrazole and pyrazolothiazole families have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[2][3][4]

Given this precedent, novel derivatives such as 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid warrant thorough investigation to uncover their therapeutic potential. High-throughput screening (HTS) provides the necessary platform to rapidly interrogate the biological effects of this and similar molecules against large libraries of targets and in various cellular contexts.[5][6]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining robust HTS protocols for the initial characterization of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. We will focus on two fundamental and logically sequential screening strategies: a biochemical assay to identify potential inhibition of protein kinases, a common target class for pyrazole-containing molecules, and a cell-based assay to determine the compound's impact on cancer cell proliferation.[1][7]

Part 1: Biochemical High-Throughput Screening for Kinase Inhibition

Causality Behind Experimental Choices: The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[8][9] The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Therefore, a primary HTS campaign to assess the inhibitory potential of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid against a representative kinase is a scientifically-driven starting point.

For this purpose, we select the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[1] Its universal applicability to any ADP-generating enzyme and its high sensitivity make it an ideal choice for primary HTS where the specific kinase target may not yet be known or a panel of kinases is being screened.[1][8]

Workflow for Biochemical Kinase Inhibition HTS

cluster_0 Plate Preparation (384-well) cluster_1 Reaction & Detection A 1. Add 2.5 µL of Test Compound (or DMSO control) to wells. B 2. Add 2.5 µL of Kinase-Substrate Mix (Enzyme + Substrate + ATP). A->B Start Kinase Reaction C 3. Incubate at Room Temperature (e.g., 60 minutes). B->C Initiate Assay Steps D 4. Add 5 µL of ADP-Glo™ Reagent to stop reaction & deplete ATP. C->D E 5. Incubate for 40 minutes. D->E F 6. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. E->F G 7. Incubate for 30-60 minutes. F->G H 8. Read Luminescence on a plate reader. G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, a standard for HTS to conserve reagents and increase throughput.[10]

1. Reagent Preparation:

  • Test Compound: Prepare a stock solution of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid in 100% DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 10 nM to 100 µM. The final DMSO concentration in the assay should be kept low, ideally <1%, to minimize solvent effects on enzyme activity.[8]
  • Controls: Prepare a positive control (a known inhibitor for the target kinase) and a negative control (DMSO only, representing 0% inhibition).
  • Kinase Buffer: Prepare the appropriate 1X kinase reaction buffer as recommended by the enzyme manufacturer.
  • ATP Solution: Prepare a stock solution of ATP in ultrapure water. The final concentration in the assay should be at or near the Km of the kinase for ATP, a critical parameter for identifying competitive inhibitors.
  • Kinase/Substrate Mix: On the day of the assay, prepare a 2X working solution containing the target kinase and its specific substrate in the 1X kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
  • ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

2. Assay Procedure:

  • Using an acoustic dispenser or a multichannel pipette, add 2.5 µL of the test compound dilutions, positive control, or DMSO negative control to the wells of a white, opaque 384-well assay plate.
  • To initiate the kinase reaction, add 2.5 µL of the 2X Kinase/Substrate/ATP mix to each well. The total reaction volume is now 5 µL.
  • Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes (the optimal incubation time may vary depending on the kinase).
  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light.
  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Percent Inhibition Calculation:
  • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Luminescence Unit.
  • Dose-Response Curves: For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Part 2: Cell-Based High-Throughput Screening for Antiproliferative Activity

Causality Behind Experimental Choices: While a biochemical assay can identify a direct interaction with a purified target, a cell-based assay provides a more physiologically relevant context.[11][12] It assesses a compound's ability to cross cellular membranes, its stability in a cellular environment, and its overall effect on complex biological processes like cell proliferation and viability.[6][11] This is a critical step to eliminate compounds that are biochemically potent but have poor cellular activity, or are overtly cytotoxic.[6][10]

We will use a resazurin-based fluorescence assay (e.g., CellTiter-Blue®). This assay is homogeneous, scalable, and highly sensitive.[12] It employs the redox indicator resazurin, which is reduced by metabolically active, viable cells into the highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of living cells.

Workflow for Cell-Based Antiproliferation HTS

cluster_0 Cell Plating & Dosing cluster_1 Incubation & Readout A 1. Seed cells into a 384-well plate (e.g., 1000 cells/well in 40 µL). B 2. Incubate for 24 hours to allow cell attachment. A->B C 3. Add 10 µL of 5X concentrated Test Compound dilutions. B->C D 4. Incubate for 72 hours. C->D Treat Cells E 5. Add 10 µL of Resazurin Reagent to each well. D->E F 6. Incubate for 1-4 hours. E->F G 7. Read Fluorescence (Ex: 560 nm, Em: 590 nm). F->G

Caption: Workflow for a Resazurin-Based Cell Proliferation Assay.

Detailed Protocol: Resazurin-Based Cell Proliferation Assay

This protocol is optimized for a 384-well format using an adherent cancer cell line.

1. Reagent and Cell Preparation:

  • Cell Line: Select a cancer cell line relevant to the therapeutic area of interest (e.g., a human B-cell lymphoma line if pursuing hematologic cancers).[7] Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium.
  • Test Compound: Prepare a 5X concentrated dilution series of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid in the appropriate cell culture medium from a DMSO stock.
  • Controls: Include a positive control (e.g., a known cytotoxic agent like Staurosporine) and a negative control (medium with the equivalent percentage of DMSO).
  • Resazurin Reagent: Use a commercially available, stabilized resazurin solution.

2. Assay Procedure:

  • Harvest and count the cells. Dilute the cells in culture medium to the desired seeding density (e.g., 25,000 cells/mL to seed 1,000 cells in 40 µL). The optimal seeding density must be determined to ensure cells are in the exponential growth phase at the end of the assay.
  • Dispense 40 µL of the cell suspension into the wells of a clear-bottom, black-walled 384-well tissue culture plate.
  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.
  • Add 10 µL of the 5X compound dilutions or controls to the respective wells, bringing the final volume to 50 µL.
  • Incubate the plate for 72 hours under standard cell culture conditions.
  • Add 10 µL of the Resazurin Reagent to each well.
  • Incubate for 1-4 hours, protected from light. The incubation time should be optimized to achieve a good signal-to-background ratio without reaching signal saturation.
  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

3. Data Analysis:

  • Percent Viability Calculation:
  • The percentage of viable cells is calculated as follows: % Viability = 100 * (RFU_compound - RFU_background) / (RFU_DMSO - RFU_background) where RFU is the Relative Fluorescence Unit.
  • Dose-Response Curves: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Assay Validation and Data Presentation

For any HTS assay, robust performance is critical. The Z'-factor is a statistical parameter used to quantify the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where SD is the standard deviation, 'pos' is the positive control, and 'neg' is the negative control)

Data Summary Table:

Quantitative data from primary screens should be organized clearly. Hits are typically defined by a certain threshold (e.g., >50% inhibition).

Compound ID% Inhibition @ 10 µM (Kinase Assay)IC50 (µM) (Kinase Assay)% Viability @ 10 µM (Cell Assay)GI50 (µM) (Cell Assay)
DHP-TZ-00185.21.545.78.9
DHP-TZ-00212.5> 10098.1> 100
Positive Ctrl99.80.052.30.01

Hit Confirmation and Follow-up: Primary hits from these screens must be validated. This involves re-testing the original compound and sourcing fresh powder to confirm the activity. Counter-screens are also essential to rule out assay artifacts, such as autofluorescence of the test compound or non-specific reactivity.[14] For kinase hits, selectivity profiling against a panel of other kinases is a crucial next step to determine the inhibitor's specificity.[9]

References
  • JoVE. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors.
  • Bentham Science. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • National Center for Biotechnology Information. Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Available from: [Link]

  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. New Fluorescence Techniques for High-Throughput Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. Available from: [Link]

  • ACS Publications. Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Available from: [Link]

  • SpringerLink. Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Available from: [Link]

  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ASH Publications. Assay Development and Small Molecule Screens for Inhibitors of an RNA Binding Protein Implicated in Hematologic Malignancies. Available from: [Link]

  • MDPI. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING.
  • SpringerLink. HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Available from: [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS).
  • EMBO Press. A high-throughput two-cell assay for interrogating inhibitory signaling pathways in T cells. Available from: [Link]

  • News-Medical.Net. The role of cell-based assays for drug discovery. Available from: [Link]

  • PubChem. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. Available from: [Link]

  • BenchChem. Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Derivatives.
  • NextSDS. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. Available from: [Link]

  • Semantic Scholar. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][11][14][15]triazole Derivatives. Available from: [Link]

  • ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][11][14][15]triazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Available from: [Link]

  • PubMed. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available from: [Link]

  • ResearchGate. (PDF) Pyrazolo[5,1-c][11][14][15]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Available from: [Link]

  • NextSDS. Pyrazolo[5,1-b]thiazole-6-carboxaldehyde, 2,3-dihydro- (9CI). Available from: [Link]

  • PubMed. Discovery of Pyrazolo[5,1-b]quinazoline Tethered 1,2,3-Triazole Analogs as Potential Antioxidant Agents: Design, Synthesis, Biological Evaluation, and In Silico Insights. Available from: [Link]

  • ResearchGate. Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Available from: [Link]

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Method

Application Note: High-Throughput Preparation of Compound Libraries Using 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic Acid

Document Type: Technical Application Note & Protocol Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Scientific Rationale & Scaffold Significance The pyrazolo[5,1-b]thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals

Scientific Rationale & Scaffold Significance

The pyrazolo[5,1-b]thiazole bicyclic core is a highly privileged scaffold in modern medicinal chemistry. Derivatives of this heterocycle have demonstrated profound pharmacological utility, most notably as orally active Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists for stress-related CNS disorders, as well as potent antimicrobial and anticancer agents; .

However, fully aromatic pyrazolo[5,1-b]thiazoles often suffer from high lipophilicity (clogP) and poor metabolic stability. By utilizing 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (CAS: 1286754-48-0) as a foundational building block, drug discovery scientists can circumvent these liabilities.

Causality of Scaffold Selection:

  • Increased Fsp3​ (Fraction of sp3 carbons): The saturation at the 2,3-position introduces sp3 -hybridized carbons, pushing the molecule out of "flatland." Higher Fsp3​ correlates directly with improved aqueous solubility, reduced off-target toxicity, and higher clinical transition rates .

  • Divergent Functionalization: The carboxylic acid handle at the 6-position serves as an ideal vector for late-stage diversification via high-throughput amide coupling, enabling the rapid generation of expansive, drug-like compound libraries.

Experimental Workflow & Pathway Visualization

To maximize the chemical space explored, the library synthesis is designed around a 96-well parallel amide coupling strategy. The workflow utilizes Mass-Directed Auto-Purification (MDAP) to ensure high-throughput processing without sacrificing compound purity.

LibrarySynthesis A 2,3-Dihydro-pyrazolo[5,1-b] thiazole-6-carboxylic acid (Core Scaffold) C Parallel Amide Coupling (HATU, DIPEA, DMF) 96-Well Format A->C B Diverse Amine Library (R-NH2) B->C D Mass-Directed AutoPrep (MDAP) HPLC C->D Crude Mixtures E Purified Compound Library (>95% Purity) D->E Target Mass Trigger

Fig 1: High-throughput parallel synthesis workflow for pyrazolo[5,1-b]thiazole libraries.

Once synthesized, these libraries are frequently screened against GPCRs, such as the CRF1 receptor. The diagram below illustrates the pharmacological signaling pathway targeted by these compounds.

SignalingPathway Ligand Pyrazolo[5,1-b]thiazole Amide Library Receptor CRF1 Receptor (GPCR) Ligand->Receptor Antagonizes (IC50 < 100 nM) GProtein Gαs Protein Receptor->GProtein Activation Blocked AC Adenylyl Cyclase GProtein->AC Stimulation Blocked cAMP cAMP Accumulation AC->cAMP Production Blocked Outcome Stress Response (Anxiety/Depression) cAMP->Outcome Phenotype Inhibited

Fig 2: Mechanism of action for pyrazolo[5,1-b]thiazole-derived CRF1 receptor antagonists.

Detailed Protocol: 96-Well Parallel Amide Coupling

This self-validating protocol is engineered for automated liquid handlers but can be executed manually using multi-channel pipettes.

Causality of Reagent Selection:
  • Coupling Agent (HATU): Selected over EDC/HOBt because HATU exhibits superior solubility in DMF and drives rapid conversion even with sterically hindered or electron-deficient amines. This prevents the need to optimize conditions for individual wells.

  • Base (DIPEA): A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize amine salts without participating in competing side reactions.

  • Purification (MDAP): Mass-directed purification triggers fraction collection only when the exact mass of the target product is detected, eliminating the bottleneck of analyzing empty or impurity-laden fractions.

Step-by-Step Methodology

Phase 1: Stock Solution Preparation

  • Prepare a 0.2 M stock solution of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid in anhydrous DMF.

  • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

  • Prepare 0.2 M stock solutions of 96 diverse primary and secondary amines in anhydrous DMF. (Note: If amine hydrochlorides are used, the DIPEA equivalent in Phase 2 must be doubled).

Phase 2: Pre-Activation and Coupling

  • Into a 2 mL 96-deep-well polypropylene plate, dispense 500 µL (0.1 mmol, 1.0 eq) of the carboxylic acid stock solution per well.

  • Add 500 µL (0.1 mmol, 1.0 eq) of the HATU stock solution to each well.

  • Add 52 µL (0.3 mmol, 3.0 eq) of neat DIPEA to each well.

  • Self-Validation Checkpoint: Incubate the plate at room temperature for 15 minutes on a plate shaker (600 rpm). The formation of the active OBt-ester intermediate ensures the acid is fully primed before amine introduction, reducing unreacted acid carryover.

  • Dispense 600 µL (0.12 mmol, 1.2 eq) of the respective amine stock solutions into the designated wells.

  • Seal the plate with a pierceable silicone mat and agitate at room temperature for 12 hours.

Phase 3: Workup and High-Throughput Purification

  • Remove the DMF solvent using a centrifugal vacuum evaporator (e.g., Genevac) at 45°C until the wells are dry.

  • Re-dissolve the crude residues in 1.0 mL of HPLC-grade DMSO. Agitate for 10 minutes to ensure complete dissolution.

  • Filter the plate through a 96-well 0.45 µm PTFE filter plate into a clean collection plate to remove any insoluble urea byproducts.

  • Inject 500 µL of each well onto an MDAP system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Configure the fraction collector to trigger based on the calculated [M+H]+ of each specific well's product.

  • Lyophilize the collected fractions to yield the final compound library.

Quantitative Data Presentation

The following table summarizes the analytical data for a representative subset of a library synthesized using the protocol above. The consistent >95% purity validates the robustness of the HATU/MDAP methodology.

Well IDAmine ReactantProduct FormulaCalculated [M+H]+ Observed m/z Isolated Yield (%)LC-MS Purity (%)
A01 Benzylamine C13​H13​N3​OS 260.0852260.0878%>99%
A02 Morpholine C10​H13​N3​O2​S 240.0801240.0885%98%
A03 Piperidine C11​H15​N3​OS 238.1008238.1082%>99%
A04 Aniline C12​H11​N3​OS 246.0695246.0765%96%
A05 Cyclopropylamine C9​H11​N3​OS 210.0695210.0774%97%

Data Note: Lower yields in aromatic amines (e.g., Well A04) are expected due to the reduced nucleophilicity of the aniline nitrogen compared to aliphatic amines. However, the MDAP purification ensures that final purity remains unaffected by the lower conversion rate.

References

  • Design, Synthesis, and Structure–Activity Relationships of Novel Pyrazolo[5,1-b]thiazole Derivatives as Potent and Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists Journal of Medicinal Chemistry[Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Molecules[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry[Link]

Application

Application Note: Fragment-Based Drug Discovery (FBDD) Utilizing 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary Fragment-Based Drug Discovery (FBDD) has revolut...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized early-stage hit identification by screening low-molecular-weight compounds that bind to targets with low affinity but exceptionally high ligand efficiency[1]. This application note details the theoretical rationale, screening workflows, and self-validating experimental protocols for utilizing 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid —a highly versatile, 3D-characterized bicyclic fragment—in modern drug discovery campaigns.

Chemical Rationale & Fragment Profile

Fragment Specifications
  • Compound Name: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

  • CAS Number: 1286754-48-0[2]

  • Molecular Formula: C₆H₆N₂O₂S

  • Molecular Weight: 170.19 g/mol [2]

  • Heavy Atom Count (HA): 11

The "Rule of Three" and "Escape from Flatland"

This fragment strictly adheres to the "Rule of Three" (Ro3) [3], which dictates that ideal fragments should have a molecular weight < 300 Da, fewer than 3 hydrogen bond donors/acceptors, and a cLogP ≤ 3.

More importantly, this compound addresses a critical modern FBDD mandate: "Escape from Flatland" [4]. Traditional high-throughput screening libraries are often saturated with flat, sp²-hybridized aromatic rings, which can lead to poor solubility and off-target promiscuity. The fused pyrazolo-thiazole system incorporates a partially saturated dihydro-thiazole ring (sp³ carbons), conferring distinct 3D topological character. This structural rigidity minimizes the entropic penalty upon target binding and projects growth vectors in multiple planes.

The Carboxylate Anchor Mechanism

Carboxylic acid fragments are highly privileged in FBDD[]. The C6-carboxylate acts as a primary "anchor," forming robust salt bridges or charge-assisted hydrogen bonds with "hot spot" residues (e.g., Arginine or Lysine patches) commonly found in protein-protein interaction (PPI) interfaces or kinase hinge regions[6]. Once anchored, the bicyclic core directs precise synthetic elaboration.

FBDD Screening Workflow

The successful deployment of this fragment relies on a cascading workflow of biophysical techniques. Because fragments bind weakly (typically Kd​ in the μ M to mM range), traditional biochemical assays are insufficiently sensitive. We employ a self-validating triad: Ligand-Observed NMR, Surface Plasmon Resonance (SPR), and X-ray Crystallography[1].

FBDD_Workflow Target Target Protein Preparation (Isotope Labeling / Immobilization) NMR Primary Screen: NMR (WaterLOGSY / STD-NMR) Target->NMR Library Fragment Library (2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid) Library->NMR SPR Orthogonal Validation: SPR (Kinetics & Stoichiometry) NMR->SPR Hit ID (mM to µM Kd) Xray Structural Biology: X-ray (3D Binding Mode & Vectors) SPR->Xray Validated Hit (LE > 0.3) Elaboration Fragment Elaboration (SBDD & Amide Coupling) Xray->Elaboration Vector Identification

Figure 1: FBDD workflow for bicyclic carboxylic acid fragment screening and elaboration.

Experimental Protocols

Protocol A: Primary Screening via Ligand-Observed NMR

Causality & Logic: Ligand-observed NMR is exquisitely sensitive to transient, low-affinity interactions. We utilize WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) and STD-NMR (Saturation Transfer Difference). Small molecules like our 170 Da fragment tumble rapidly in solution, yielding specific Nuclear Overhauser Effect (NOE) signals. Upon binding to a large target protein, the fragment adopts the protein's slow tumbling rate, inverting the cross-relaxation signal.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the target protein at 10–20 μ M in a deuterated buffer (e.g., 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10% D₂O).

  • Fragment Addition: Spike in 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid to a final concentration of 500 μ M (ensuring DMSO concentration remains < 2%).

  • STD-NMR Execution: Irradiate the protein methyl envelope (approx. 0.5 ppm) for 2 seconds. Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. Validation: A positive difference signal corresponding to the fragment's aromatic/aliphatic protons confirms binding.

  • WaterLOGSY Execution: Excite bulk water resonance. Validation: Look for a phase inversion of the fragment's ligand signals compared to a protein-free control spectrum.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Logic: NMR confirms binding but lacks kinetic resolution. SPR validates the hit by providing Kd​ , kon​ , and koff​ rates. Because fragments have extremely fast association and dissociation rates, SPR sensorgrams will typically appear as "square waves." Crucially, SPR establishes 1:1 binding stoichiometry via the maximum response ( Rmax​ ), ruling out non-specific aggregation[1].

Step-by-Step Methodology:

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 2000–3000 Response Units (RU).

  • Solvent Correction: Because screening requires up to 5% DMSO to maintain fragment solubility at high concentrations, run a robust DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts.

  • Analyte Injection: Inject the fragment in a multi-cycle kinetic format (concentrations ranging from 10 μ M to 2 mM) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the Kd​ . Calculate Ligand Efficiency (LE): LE=−ΔG/HA . An LE > 0.3 kcal/mol/HA justifies advancing the fragment.

Protocol C: Structure-Based Elaboration via X-ray Crystallography

Causality & Logic: To evolve the fragment into a lead, the exact 3D binding mode must be known. The high aqueous solubility of carboxylic acid fragments allows for direct crystal soaking at massive concentrations, forcing active-site occupancy without dissolving the crystal lattice.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion.

  • Soaking: Transfer the crystal to a drop containing the crystallization mother liquor supplemented with 20–50 mM of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. Soak for 2 to 24 hours.

  • Data Collection: Cryoprotect and flash-freeze the crystal. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure via molecular replacement. Generate Fo​−Fc​ difference maps to locate the electron density of the bicyclic core and the carboxylate anchor.

Data Presentation: Comparative Metrics

To assist in experimental design, the following table summarizes the quantitative and qualitative metrics of the deployed screening techniques for this specific fragment class.

TechniquePrimary ReadoutFragment ConcentrationStrengths for Bicyclic CarboxylatesLimitations
NMR (WaterLOGSY/STD) Magnetization Transfer500 μ M – 1 mMHighly sensitive to weak Kd​ (>1 mM); detects binding in solution.Requires high protein consumption; no spatial binding data.
SPR Refractive Index (RU)10 μ M – 2 mMProvides stoichiometry ( Rmax​ ) and Ligand Efficiency (LE); high throughput.Fast off-rates make kinetic fitting ( koff​ ) difficult; bulk shift artifacts.
X-ray Crystallography Electron Density Map20 mM – 50 mM (Soak)Yields exact 3D vector orientation; critical for "Escape from Flatland" validation.Requires diffracting crystals; high fragment concentrations may crack lattice.

Synthetic Elaboration & Vector Growth

Once the binding mode of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is crystallographically validated, Structure-Based Drug Design (SBDD) drives the fragment-to-lead optimization[1].

Primary Growth Vector (Amide Coupling): The most synthetically accessible vector is the C6-carboxylic acid. If the X-ray structure reveals the carboxylate pointing toward a solvent channel or an adjacent sub-pocket, standard peptide coupling chemistry (e.g., HATU/DIPEA) can be used to generate diverse amide derivatives. This allows the rapid parallel synthesis of libraries exploring the adjacent pocket while maintaining the original hot-spot anchor.

Secondary Growth Vector (Core Functionalization): If the carboxylate is deeply buried (acting as the primary anchor), growth must occur from the bicyclic core. The pyrazole or dihydro-thiazole rings can be functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura) if halogenated analogs are synthesized, expanding the molecule into adjacent hydrophobic pockets to increase affinity from the mM to the nM range.

References

  • PubChem. "2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid - Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • Mahy, W., et al. (2023). "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece". Frontiers in Pharmacology. Available at:[Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: increasing complexity as the clinical candidate approaches". Journal of Medicinal Chemistry. (Referenced via Chemical Science DOI:[Link])

  • Congreve, M., et al. (2003). "A 'rule of three' for fragment-based lead discovery?". Drug Discovery Today, 8(19), 876-877. Available at:[Link]

  • Kuntz, D. A., et al. (2021). "Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response". National Institutes of Health (PMC). Available at: [Link] (Search Title: Fragment- and structure-based drug discovery for developing therapeutic agents)

Sources

Method

Application Note: Catalytic Strategies for the Esterification of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic Acid

Introduction & Mechanistic Rationale The 2,3-dihydro-pyrazolo[5,1-b]thiazole scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry, particularly in the development of corticotropin-rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2,3-dihydro-pyrazolo[5,1-b]thiazole scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry, particularly in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists[1] and novel antimicrobial and anticancer agents[2]. The esterification of 2,3-dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (CAS: 1286754-48-0)[3] is a critical synthetic node for generating lipophilic prodrugs or enabling downstream coupling reactions in drug development pipelines[4].

Causality in Catalyst Selection: The fused pyrazole-thiazoline system presents unique electronic and steric challenges. The partial saturation of the thiazole ring (2,3-dihydro) alters the electron density across the pyrazole core, subtly impacting the nucleophilicity of the C6-carboxylate. Furthermore, the basic nitrogen atoms on the pyrazole ring are highly susceptible to protonation under strongly acidic conditions (e.g., standard Fischer esterification using H₂SO₄). This protonation generates a deactivated cationic species that resists nucleophilic attack and often precipitates out of organic solvents. Consequently, successful esterification requires catalysts that either bypass this protonation via highly reactive intermediates (e.g., acyl chlorides) or utilize mild, base-compatible coupling reagents (e.g., EDC/DMAP) for sterically hindered substrates.

Catalyst Selection Matrix & Quantitative Data

To optimize the esterification of 2,3-dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, various catalytic systems were evaluated. The table below summarizes the quantitative performance metrics for synthesizing primary, secondary, and tertiary esters.

Catalyst SystemTarget Ester TypeReagents / SolventsTemp (°C)Time (h)Avg. Yield (%)Purity (HPLC)
SOCl₂ (Acyl Chloride)Primary (Methyl/Ethyl)SOCl₂, MeOH/EtOH (neat)65 (Reflux)2 - 492 - 95%>98%
EDC·HCl / DMAP Secondary / PhenolicEDC, DMAP, DCM25 (RT)12 - 1682 - 88%>95%
HATU / DIPEA Tertiary (t-Butyl)HATU, DIPEA, DMF25 (RT)6 - 875 - 80%>96%
H₂SO₄ (Fischer)Primary (Methyl)H₂SO₄ (cat.), MeOH65 (Reflux)24<40%<80%

Note: Direct acid catalysis (H₂SO₄) results in poor yields and high impurity profiles due to substrate protonation and subsequent ring deactivation.

Logical Workflow for Catalyst Selection

The decision tree below outlines the logical pathway for selecting the appropriate catalytic system based on the steric demands of the target nucleophile.

CatalystWorkflow Start 2,3-Dihydro-pyrazolo[5,1-b]thiazole- 6-carboxylic acid Decision Target Ester Type? Start->Decision Simple Simple Aliphatic (e.g., Methyl, Ethyl) Decision->Simple Primary Alcohols Hindered Sterically Hindered (e.g., t-Butyl, Phenolic) Decision->Hindered Sec/Tert Alcohols CatSOCl2 SOCl2 / MeOH (Acyl Chloride Route) Simple->CatSOCl2 Excess Alcohol CatEDC EDC·HCl / DMAP (Steglich Coupling) Hindered->CatEDC Cost-Effective CatHATU HATU / DIPEA (Uronium Activation) Hindered->CatHATU Low Nucleophilicity YieldHigh Yield: 85-95% High Scalability CatSOCl2->YieldHigh YieldMod Yield: 75-85% Mild Conditions CatEDC->YieldMod CatHATU->YieldMod

Fig 1: Logical workflow for selecting esterification catalysts based on target alcohol sterics.

Validated Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (For Simple Aliphatic Esters)

Objective: Synthesis of Methyl 2,3-dihydro-pyrazolo[5,1-b]thiazole-6-carboxylate. Causality: Thionyl chloride (SOCl₂) acts as both the chlorinating agent and the catalyst, converting the carboxylic acid into a highly electrophilic acyl chloride intermediate. The gaseous byproducts (SO₂ and HCl) drive the reaction forward irreversibly, bypassing the equilibrium limitations of standard acid catalysis and preventing the accumulation of water that could hydrolyze the product.

Step-by-Step Methodology:

  • Preparation: Suspend 2,3-dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.

  • Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (2.5 eq, 12.5 mmol) over 15 minutes. Causality: Slow addition controls the exothermic generation of HCl gas and prevents localized overheating, which could degrade the thiazoline ring.

  • Reflux: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 3 hours.

  • Self-Validation Checkpoint: The reaction is complete when the initial opaque suspension transitions into a clear, homogeneous solution. This visual cue indicates the total conversion of the insoluble carboxylic acid to the highly soluble ester. Confirm completion via TLC (DCM:MeOH 9:1).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol and unreacted SOCl₂. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid. Extract, dry over anhydrous Na₂SO₄, and concentrate to yield the pure methyl ester.

Protocol B: Steglich Esterification (For Complex/Sterically Hindered Esters)

Objective: Synthesis of tert-Butyl or Phenolic esters of 2,3-dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. Causality: For hindered alcohols, acyl chlorides may lead to elimination or unwanted side reactions. The Steglich protocol utilizes EDC·HCl to activate the carboxyl group into an O-acylisourea. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate that readily reacts with bulky alcohols under mild, non-acidic conditions.

Step-by-Step Methodology:

  • Activation: Dissolve 2,3-dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (1.0 eq, 2.0 mmol) in anhydrous dichloromethane (DCM, 15 mL). Add EDC·HCl (1.2 eq, 2.4 mmol) and stir at room temperature for 15 minutes.

  • Catalyst & Nucleophile Addition: Add the target complex alcohol (1.5 eq, 3.0 mmol) followed by DMAP (0.2 eq, 0.4 mmol) in one portion. Causality: Sub-stoichiometric DMAP is sufficient because it acts catalytically and is regenerated upon the alcoholysis of the N-acylpyridinium intermediate.

  • Reaction: Stir the mixture at room temperature for 12–16 hours under an argon atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via TLC. The formation of a white precipitate (1-[3-(dimethylamino)propyl]-3-ethylurea, the byproduct of EDC) serves as a visual self-validation that the activation step has occurred successfully.

  • Workup: Dilute the reaction with DCM (20 mL) and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Causality: The acidic wash removes the basic DMAP and unreacted EDC, while the basic wash removes any unreacted starting carboxylic acid. Dry the organic layer over MgSO₄ and concentrate to obtain the target ester.

References

  • US8431603B2 - 3-phenylpyrazolo[5,1-b]thiazole compounds Source: Google Patents URL
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Source: Semantic Scholar / Molecules (2021) URL:[Link]

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (CID 21941439) Source: PubChem (NIH) URL:[Link]

  • US20240109917A1 - Pyrazolothiazole carboxamides and their uses as pdgfr inhibitors Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid synthesis

Welcome to the Application Scientist Support Portal. The synthesis of fused bicyclic systems, particularly the 2,3-dihydro-pyrazolo[5,1-b]thiazole core, presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of fused bicyclic systems, particularly the 2,3-dihydro-pyrazolo[5,1-b]thiazole core, presents unique synthetic challenges. While these scaffolds are highly valued in drug development for their antimicrobial and anticancer properties[1], researchers frequently encounter issues with regioselectivity and spontaneous oxidative degradation.

This guide is designed to move beyond standard recipes. By understanding the mechanistic causality behind each reagent and condition, you can troubleshoot effectively and establish a self-validating workflow that maximizes your reaction yield.

Mechanistic Overview & Reaction Pathway

The synthesis of 2,3-dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid typically relies on a two-phase approach: the regioselective cyclocondensation of 2-hydrazinyl-4,5-dihydrothiazole with a 1,3-dielectrophile (such as an ethyl pyruvate derivative), followed by the saponification of the resulting ester.

The primary failure points in this pathway are regioisomer formation during the pyrazole ring closure[2] and unwanted aromatization (oxidation) of the sensitive 4,5-dihydrothiazole moiety[3].

Reaction_Pathway A 2-Hydrazinyl-4,5- dihydrothiazole C Ethyl 2,3-dihydro-pyrazolo [5,1-b]thiazole-6-carboxylate A->C Cyclocondensation (EtOH, AcOH, Argon) B 1,3-Dicarbonyl Equivalent B->C D 2,3-Dihydro-pyrazolo [5,1-b]thiazole-6- carboxylic acid C->D Saponification (LiOH, THF/H2O)

Reaction pathway for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid synthesis.

Quantitative Data: Cyclocondensation Optimization

To illustrate the impact of environmental controls on this specific reaction, the table below summarizes the optimization data for the intermediate ester formation. Notice how the combination of pH control and an inert atmosphere drastically shifts the yield.

SolventTemperatureAdditive (pH)AtmosphereConversionIsolated YieldMajor Impurity Profile
EtOH80 °C (Reflux)None (~7.0)Air>90%42%Regioisomers (30%)
DMF100 °CAcOH (4.5)Air>95%51%Aromatized[M-2] (25%)
EtOH 80 °C (Reflux) AcOH (4.5) Argon >98% 89% None (<2%)
Troubleshooting FAQs

Q1: Why am I seeing a complex mixture of regioisomers during the initial cyclocondensation? A1: Regioselectivity in the reaction of 2-hydrazinylthiazolines with unsymmetrical 1,3-dicarbonyls is dictated by the relative nucleophilicity of the two hydrazine nitrogens. Under neutral conditions, both nitrogens can attack the electrophile, leading to mixed ring closures[2]. Solution: Control the pH. By adding acetic acid to achieve a pH of 4.0–4.5, you preferentially protonate the endocyclic nitrogen of the thiazoline ring. This directs the initial nucleophilic attack exclusively from the exocyclic primary amine, locking in the correct regiochemistry.

Q2: My LC-MS shows a major byproduct with a mass of [M-2]. What is happening? A2: The 2,3-dihydro-pyrazolo[5,1-b]thiazole core is highly susceptible to spontaneous oxidative dehydrogenation[3]. In the presence of atmospheric oxygen and heat, the dihydrothiazole ring aromatizes to form the fully unsaturated pyrazolo[5,1-b]thiazole. Solution: You must rigorously degas all solvents (sparging with Argon for at least 15 minutes) and run the entire sequence—including the saponification step—under a strict inert atmosphere.

Q3: I have complete conversion in the saponification step, but my isolated yield of the final carboxylic acid is terrible (<40%). Where is my product? A3: You are likely losing your product in the aqueous phase during workup. The target compound, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, is highly water-soluble in its ionized forms. If you over-acidify (e.g., pH < 2), the basic nitrogens protonate, forming a highly soluble hydrochloride salt. Solution: Carefully adjust the pH to the molecule's exact isoelectric point (typically around pH 3.5). At this pH, the zwitterionic character is minimized, forcing the product to crash out of the aqueous solution as a dense precipitate.

Troubleshooting_Logic Start Yield < 50% or Low Purity? Q1 Regioisomers present in LC-MS? Start->Q1 Sol1 Adjust pH to 4.0-4.5 with Acetic Acid Q1->Sol1 Yes Q2 [M-2] peak detected (Aromatization)? Q1->Q2 No Sol2 Strict Argon atmosphere & Degassed solvents Q2->Sol2 Yes Q3 Product lost in aqueous workup? Q2->Q3 No Sol3 Precipitate exactly at isoelectric pH (~3.5) Q3->Sol3 Yes

Troubleshooting decision tree for optimizing pyrazolo[5,1-b]thiazole yields.

Step-by-Step Methodology: Optimized Synthesis Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Controls (IPCs) are met.

Phase 1: Regioselective Cyclocondensation
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 2-hydrazinyl-4,5-dihydrothiazole (10.0 mmol) in rigorously degassed absolute ethanol (50 mL).

    • Causality: Degassing removes dissolved oxygen, preventing the spontaneous oxidative aromatization of the dihydrothiazole ring[3].

  • pH Modulation: Add glacial acetic acid dropwise until the apparent pH of the solution is 4.0–4.5.

    • Causality: Mildly acidic conditions protonate the endocyclic nitrogen, ensuring the initial nucleophilic attack occurs exclusively via the exocyclic amine, dictating the correct regiochemistry[2].

  • Addition: Slowly add the 1,3-dicarbonyl equivalent (e.g., ethyl 3-(dimethylamino)-2-oxopropanoate, 11.0 mmol) over 15 minutes at room temperature.

  • Reflux: Heat the reaction mixture to 80 °C under a strict argon atmosphere for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot and analyze via LC-MS.

    • Validation Check: The reaction is successful when the starting material peak disappears and a single major peak at [M+H]+ = 199.05 (corresponding to the ethyl ester intermediate) is observed. If an [M-2] peak (m/z 197.05) exceeds 5%, oxygen has breached your system.

  • Isolation: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3. Dry the organic layer (Na2SO4) and concentrate to yield the intermediate ester.

Phase 2: Saponification and Isoelectric Precipitation
  • Hydrolysis: Dissolve the intermediate ester (approx. 8.5 mmol) in a degassed mixture of THF:H2O (3:1, 40 mL). Add LiOH monohydrate (25.5 mmol, 3.0 equiv).

  • Reaction: Stir at room temperature for 2 hours under an argon balloon.

  • In-Process Control (IPC): Analyze via TLC (DCM:MeOH 9:1).

    • Validation Check: Complete consumption of the ester (Rf ~0.7) and the formation of a UV-active baseline spot (Rf 0.0) confirms successful hydrolysis.

  • Workup: Remove the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C in an ice bath.

  • Critical Precipitation Step: Slowly add 1M HCl dropwise while actively monitoring the solution with a calibrated pH meter. Stop exactly at pH 3.5.

    • Causality: pH 3.5 represents the isoelectric point of the target molecule. Stopping here minimizes the compound's solubility, forcing it to precipitate cleanly without forming soluble hydrochloride salts.

  • Collection: Filter the resulting dense white precipitate, wash with ice-cold water (2 x 5 mL), and dry under high vacuum to afford pure 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid.

References
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central (PMC). 1

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. 2

  • Stereoselective synthesis of trans-3-functionalized-4-pyrazolo[5,1-b]thiazole-3-carboxylate substituted β-lactams: Potential synthons for diverse biologically active agents - ResearchGate. 3

Sources

Optimization

Technical Support Center: Preventing Thermal Decarboxylation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the thermal instability asso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the thermal instability associated with 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid ().

Heteroaromatic carboxylic acids, particularly pyrazole-based systems, are notoriously prone to thermal degradation. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure the structural integrity of your compounds during synthesis, purification, and storage.

Mechanistic Causality: The "Why" Behind the Degradation

Before implementing a fix, we must understand the failure mode. Why does this specific molecule degrade when heated?

The instability of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is driven by thermal protodecarboxylation . The carboxylic acid group is directly attached to an electron-rich pyrazole ring. Upon heating (typically >60–80°C), the adjacent pyrazole nitrogen acts as an internal base, accepting the proton from the carboxylic acid to form a zwitterionic intermediate. The fused dihydrothiazole ring donates additional electron density via its sulfur and nitrogen lone pairs, which stabilizes this transition state and dramatically lowers the activation energy required for C–C bond cleavage and CO₂ release (; ).

G A Free Carboxylic Acid (Heat > 60°C) B Proton Transfer to Pyrazole Nitrogen A->B C Zwitterionic Intermediate Formation B->C D C-C Bond Cleavage (CO2 Release) C->D Thermal Energy E Decarboxylated Product (2,3-Dihydro-pyrazolo[5,1-b]thiazole) D->E

Fig 1: Thermal protodecarboxylation pathway of pyrazole-6-carboxylic acids.

Troubleshooting FAQs

Q: My compound degrades into a volatile oil during vacuum drying at 80°C. What is the maximum safe temperature? A: The free acid should never be heated above 60°C . Vacuum drying must be performed at room temperature or lower. If you are using a rotary evaporator to remove solvents, keep the water bath strictly below 40°C. The "volatile oil" you are observing is the decarboxylated byproduct, 2,3-dihydro-pyrazolo[5,1-b]thiazole, which has a significantly lower boiling point than the parent acid.

Q: I need to perform a high-temperature cross-coupling reaction (e.g., Suzuki coupling at 100°C). How can I prevent decarboxylation? A: You must protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the reaction. Esterification removes the acidic proton, completely shutting down the cyclic protodecarboxylation pathway. The ester can safely withstand temperatures exceeding 150°C and can be hydrolyzed back to the acid post-coupling.

Q: How do I stabilize the free acid for long-term storage without covalent modification? A: Convert the free acid into an alkali metal salt (e.g., Sodium or Potassium carboxylate). The carboxylate anion lacks the proton required to form the zwitterionic transition state, increasing the thermal degradation threshold to >150°C.

G Start Process/Store Compound Decision Is heating > 60°C required? Start->Decision React Yes: Synthetic Reaction Decision->React Dry Yes: Drying/Storage Decision->Dry NoHeat No: Room Temp/Cold Decision->NoHeat Ester Esterification (Methyl/Ethyl Ester) React->Ester Salt Salt Formation (Na+ or K+ Salt) Dry->Salt Keep Keep as Free Acid (Store at 4°C) NoHeat->Keep

Fig 2: Decision matrix for preventing thermal decarboxylation during workflows.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in diagnostic checks to confirm success without requiring immediate complex analytics.

Protocol A: Safe Salt Formation (Sodium Carboxylate) for Storage

Causality: By replacing the acidic proton with a sodium cation, we eliminate the protodecarboxylation mechanism. We use lyophilization (freeze-drying) instead of thermal evaporation to ensure zero heat stress during isolation.

  • Suspension: Suspend 1.0 g of the free acid in 20 mL of cold, deionized water (4°C). Diagnostic: The free acid will remain largely insoluble (cloudy suspension).

  • Deprotonation: Slowly add 1.0 equivalent of 1M NaOH dropwise while stirring.

  • Validation Check 1 (Visual): As the salt forms, the suspension will clear into a transparent solution. If it remains cloudy, adjust the pH carefully to 7.5–8.0.

  • Isolation: Flash-freeze the clear solution using a dry ice/acetone bath.

  • Drying: Lyophilize the frozen sample for 24–48 hours to yield the sodium salt as a stable, fluffy white powder.

  • Validation Check 2 (Analytical): Run a ¹H-NMR in D₂O. The absence of the broad -COOH peak and a slight upfield shift of the pyrazole protons confirms complete conversion to the carboxylate anion.

Protocol B: Mild Esterification (Methyl Ester) for High-Temp Reactions

Causality: Standard Fischer esterification requires strong acid and heat, which will destroy this molecule before protecting it. We utilize a mild, room-temperature alkylation using Methyl Iodide (MeI) to bypass thermal stress entirely.

  • Dissolution: Dissolve 1.0 g of the free acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF) at 25°C.

  • Activation: Add 1.5 equivalents of Potassium Carbonate (K₂CO₃) and stir for 15 minutes.

  • Alkylation: Add 1.2 equivalents of Methyl Iodide (MeI) dropwise. Stir at room temperature for 4 hours.

  • Validation Check 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 9:1 DCM/MeOH). The starting material will streak near the baseline, while the successful methyl ester will elute as a tight spot with a significantly higher Rf value.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure (bath temp <30°C).

  • Validation Check 2 (MS): Perform LC-MS. The free acid shows an [M+H]⁺ of 171.0 m/z. The protected methyl ester will validate with an [M+H]⁺ of 185.0 m/z.

Comparative Stability Data

Use the following table to select the appropriate molecular form based on your downstream requirements.

Compound FormThermal Stability LimitShelf Life (25°C)Recommended Use CaseDownstream Compatibility
Free Acid < 60°C3–6 Months (Store at 4°C)Immediate, low-temp synthesisAmide coupling (e.g., EDC/HOBt at RT)
Sodium Salt > 150°C> 2 YearsLong-term library storageAqueous reactions, biological assays
Methyl Ester > 200°C> 2 YearsHigh-temp cross-couplingOrganometallic catalysis (Suzuki/Buchwald)

References

  • National Center for Biotechnology Information. "2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid." PubChem Compound Summary for CID 21941439. Retrieved March 21, 2026. URL:[Link]

  • Maggio, B., Daidone, G., Raffa, D., Biondi, S., Maggio, R. X., & Schillaci, D. (2008). "Synthesis and pharmacological evaluation of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 43(11), 2386-2394. URL:[Link]

  • Guillou, C., et al. (2010). "Copper-catalyzed protodecarboxylation on pyrazoles." Tetrahedron, 66(14), 2654-2663. URL:[Link]

  • Goossen, L. J., Rodríguez, N., & Melzer, B. (2012). "Metal-catalyzed decarboxylation protonation reactions." Synthesis, 44(02), 184-193. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Amide Couplings with 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

This technical support guide is designed for researchers and drug development professionals encountering failures during the amide coupling of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid . Fused bicyclic hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers and drug development professionals encountering failures during the amide coupling of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid . Fused bicyclic heterocycles present unique electronic, steric, and solubility challenges that often render standard peptide coupling protocols ineffective. This guide provides causality-driven troubleshooting, validated alternative methodologies, and self-validating experimental protocols.

Diagnostic Workflow

Before altering your synthetic route, use the following decision tree to identify the specific failure mode of your coupling reaction based on visual and LC-MS diagnostics.

G A Failed Amide Coupling 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid B Assess Reaction Mixture via LC-MS A->B C Issue: Visible Particulates (Poor Solubility) B->C D Issue: +100 Da Mass (Guanidinylation Byproduct) B->D E Issue: Unreacted Starting Materials (Sluggish Activation) B->E F Solution: Switch solvent to DMF/NMP or decrease concentration C->F G Solution: Pre-activate acid for 30 mins or switch to T3P D->G H Solution: Use EDC/HOBt with DMAP or T3P in EtOAc E->H

Diagnostic workflow for troubleshooting pyrazolo-thiazole amide couplings.

Section 1: Mechanistic Pitfalls & Side Reactions (FAQs)

Q: LC-MS analysis of my HATU coupling shows a major byproduct with a mass of[Amine + 100 Da]. What is this, and how do I prevent it? Causality & Insight: You are observing a tetramethylguanidinium byproduct. While HATU is commonly drawn as a uronium salt (O-form), X-ray crystallographic studies have proven that the commercially available reagent exists predominantly as the less reactive guanidinium isomer (N-form)[1]. When activating sluggish heterocyclic acids like 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, the formation of the OAt-active ester is rate-limiting. If the amine is present during this slow activation, it will act as a nucleophile and attack the HATU reagent directly, forming a stable guanidinium adduct and terminating the reaction[2][3]. Solution: Implement a strict pre-activation step. Stir the carboxylic acid, HATU, and base for at least 15–30 minutes to ensure complete formation of the OAt-active ester before adding the amine[4]. If the issue persists, abandon uronium/guanidinium reagents entirely and switch to T3P.

Q: My carboxylic acid is completely unreactive, and starting materials are recovered even after 24 hours. Is the pyrazolo-thiazole ring deactivating the acid? Causality & Insight: Yes, nitrogen-containing heterocycles often exhibit remarkably low reactivity in standard amide couplings[5]. The electron-rich pyrazole ring can delocalize electron density toward the carboxylate carbon, reducing its electrophilicity even after initial activation. Furthermore, poor solubility of the fused bicyclic system in standard solvents like Dichloromethane (DCM) can physically prevent the reaction from initiating[4]. Solution: First, verify that the reaction is a homogeneous solution; if visible particulates remain, switch to a more polar aprotic solvent like DMF or NMP[4]. To overcome the electronic deactivation, utilize an aggressive acyl transfer catalyst. A system utilizing EDC, a stoichiometric amount of DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq) is highly effective. DMAP attacks the initial activated ester to form a highly reactive acylpyridinium intermediate, forcing the coupling forward even with unreactive substrates[6].

Section 2: Reagent Selection & Optimization

Selecting the correct activation strategy is critical for fused heterocyclic scaffolds. The table below summarizes the quantitative and qualitative performance of common coupling systems when applied to challenging pyrazolo-thiazole derivatives.

Comparison of Coupling Reagents for Heterocyclic Carboxylic Acids
Coupling SystemActivation EfficiencyRisk of Amine ScavengingWorkup ComplexityRecommended Additives
HATU / DIPEA ModerateHigh (Guanidinylation)Moderate (HOAt removal)None (Pre-activation critical)
EDC / HOBt Moderate to LowLowHigh (Urea byproducts)DMAP (1.0 eq)
T3P / Pyridine Very HighVery LowLow (Water-soluble)Pyridine or DIPEA

Q: Why is T3P recommended as the primary alternative to carbodiimides (EDC/DCC) for this specific scaffold? Causality & Insight: Propylphosphonic anhydride (T3P) operates via a fundamentally different mechanism. It converts the carboxylic acid oxygen into a phosphate leaving group, forming a highly reactive mixed anhydride[7]. Unlike carbodiimides, which generate urea byproducts that are notoriously difficult to separate from polar heterocyclic products, T3P and its phosphate byproducts are entirely water-soluble[7][8]. This allows for a simple liquid-liquid extraction workup[9][10]. Additionally, T3P does not react with amines to form dead-end adducts, making it ideal for sluggish couplings where the amine might otherwise scavenge the coupling reagent.

Section 3: Validated Experimental Protocols

Step-by-Step Methodology: Optimized Amide Coupling using T3P

This protocol is designed as a self-validating system, utilizing visual cues and solubility-driven workups to ensure high yields and purity without immediate chromatography.

1. Preparation & Dissolution

  • Action: In an oven-dried flask under an inert atmosphere, dissolve 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (1.0 eq) and the target amine (1.0 - 1.2 eq) in anhydrous DMF (10 volumes).

  • Causality: Heterocyclic acids often exhibit poor solubility. DMF ensures complete dissolution, which is critical because particulate suspensions lead to failed activation[4]. Validation Check: Do not proceed until the solution is completely clear.

2. Base Addition

  • Action: Add an organic base such as Pyridine or DIPEA (3.0 eq) to the stirring solution.

  • Causality: Pyridine is highly effective when paired with T3P for suppressing side reactions and driving the formation of the reactive mixed anhydride[10].

3. Activation (T3P Addition)

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add T3P (50% solution in EtOAc or DMF, 1.5 - 2.0 eq) dropwise over a period of 15 to 30 minutes[9].

  • Causality: T3P converts the carboxylic acid oxygen into a phosphate leaving group[7]. The dropwise addition at 0 °C controls the exotherm, preventing thermal degradation of the electron-rich pyrazolo-thiazole core.

4. Reaction Progression

  • Action: Allow the mixture to warm naturally to room temperature and stir overnight (12-24 hours)[9].

  • Causality: The fused bicyclic system introduces both steric and electronic hindrance. Extended stirring ensures complete conversion of the mixed anhydride intermediate to the final amide. Validation Check: Monitor via LC-MS to confirm the disappearance of the acid mass.

5. Aqueous Workup

  • Action: Dilute the reaction mixture with EtOAc (10 volumes) and wash successively with 10% aqueous citric acid, water, saturated aqueous NaHCO3, and brine[9]. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: T3P and its phosphate byproducts are completely water-soluble[7][10]. This self-validating workup ensures that unreacted coupling reagents and byproducts are stripped away into the aqueous layer, often yielding a crude product pure enough for downstream synthesis without column chromatography.

References

  • H
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC -
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Public
  • Technical Support Center: Troubleshooting Poor Reagent Solubility in H
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI -
  • Acid-Amine Coupling using T3P - Organic Synthesis -
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC -
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis - Spiral -
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid - Asia Research News -
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal -

Sources

Optimization

Technical Support Center: Trace Metal Remediation for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic Acid

Welcome to the Technical Support Center for the purification and metal remediation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid . This highly functionalized heterocyclic intermediate presents unique challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and metal remediation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid . This highly functionalized heterocyclic intermediate presents unique challenges during downstream processing. The pyrazole-thiazole fused ring system provides multiple nitrogen and sulfur electron lone pairs, while the carboxylic acid provides an oxygen-rich coordination site. This creates a potent multidentate chelating environment that tightly binds transition metals like Palladium (Pd), Ruthenium (Ru), and Copper (Cu) used in upstream catalytic steps.

This guide provides field-proven troubleshooting strategies, regulatory context, and self-validating protocols to help you achieve pharmaceutical-grade purity.

Regulatory & Mechanistic FAQs

Q: What are the target limits for metal impurities in this intermediate? A: According to the FDA and ICH Q3D guidelines for elemental impurities, the Permitted Daily Exposure (PDE) dictates the concentration limits[1]. For an oral drug product, Class 1 and 2A metals (like Pd, Pt, V, Co) pose significant toxicological risks and must be strictly controlled, typically requiring residual levels to be reduced to <10 ppm in the final Active Pharmaceutical Ingredient (API)[2][3].

Q: Why does standard aqueous workup or activated carbon fail to remove Pd from this specific compound? A: Activated carbon relies on physical adsorption (physisorption), which is often too weak to break the strong thermodynamic metal-ligand bonds formed by the pyrazole-thiazole core[4]. To achieve ICH Q3D compliance, you must shift to chemisorption. This involves introducing a functionalized silica scavenger (like a thiol or dimercaptotriazine) that possesses a higher binding affinity for the metal than the API itself, effectively outcompeting the API for the metal ion[5].

Q: How do I choose between SiliaMetS Thiol and SiliaMetS DMT for my workflow? A: SiliaMetS Thiol is optimal for Pd(II) and Cu(I/II) due to the soft-soft acid-base interaction. However, if your synthetic route utilizes sterically hindered Pd complexes (e.g., Pd(dppf)Cl₂) or Ruthenium, SiliaMetS DMT (dimercaptotriazine) is superior. Its rigid structure and multiple binding sites capture bulky complexes more effectively than flexible thiol chains[5].

Troubleshooting Guide

Issue: API yield drops significantly after silica scavenger treatment.

  • Root Cause: The carboxylic acid moiety on 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid can interact with residual silanol groups or basic amine scavengers on the silica backbone via hydrogen bonding or ionic interactions.

  • Solution: Perform the scavenging in a solvent system where the API is highly soluble, or slightly adjust the pH to ensure the carboxylic acid remains protonated (non-ionized) during the scavenging step. Always wash the filter cake with 3–5 column volumes of a polar protic solvent (e.g., Methanol) to elute any trapped API[5].

Issue: Residual Pd remains >50 ppm after 1 hour of scavenging at room temperature.

  • Root Cause: The metal-API complex is kinetically inert, preventing rapid ligand exchange with the scavenger.

  • Solution: Increase the reaction temperature to 40–50 °C to overcome the activation energy of the ligand exchange[5]. If the timescale is still too long, increase the scavenger equivalents from 4 to 8 eq, or switch to a flow chemistry setup to maximize the effective collision frequency between the metal and the scavenger matrix[6].

Experimental Methodologies (SOPs)

Protocol A: Bulk Batch Scavenging (Standard Workup)

This protocol is a self-validating system; if residual metals remain high, the variables (temperature, equivalents) can be systematically adjusted based on ICP-MS feedback.

  • Dissolution: Dissolve the crude 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid in a suitable solvent (e.g., DMF, THF, or EtOAc) to achieve complete homogeneity.

  • Scavenger Addition: Calculate the residual metal concentration. Add 4–8 molar equivalents of the chosen silica scavenger (e.g., SiliaMetS Thiol) relative to the residual metal[5].

  • Thermal Activation: Stir the suspension at 40–50 °C for 2 to 4 hours. Elevated temperatures are critical to accelerating the kinetically slow ligand exchange from the pyrazole-thiazole core[5].

  • Filtration: Filter the mixture through a 20 µm fritted funnel to remove the metal-bound silica.

  • Recovery Wash: Wash the scavenger cake with 3 column volumes of the reaction solvent (followed by a methanol flush) to ensure complete recovery of the API[5].

  • Validation: Concentrate the filtrate under reduced pressure and analyze via ICP-MS to confirm metal levels are <10 ppm.

Protocol B: Flow Chemistry Scavenging (For Scale-Up)
  • Reactor Preparation: Pack a solid-phase reactor cartridge with the appropriate SiliaMetS scavenger (Thiol or DMT)[5].

  • Thermal Control: Heat the reactor module to an isothermal 40 °C.

  • Elution: Pump the crude API solution through the reactor at an optimized flow rate (e.g., 0.50 to 1.00 mL/min), ensuring a residence time of at least 15–20 minutes[6].

  • Flush: Collect the eluent and flush the cartridge with pure solvent to maximize yield.

Quantitative Performance Data

The following table summarizes the expected performance of various scavenging strategies when applied to 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid.

Scavenger TypeTarget Metal / CatalystMolar EquivalentsOptimal TempResidence / Stir TimeExpected Residuals
SiliaMetS Thiol Pd(OAc)₂, Cu(I/II)4–8 eq40 °C2–4 hours< 5 ppm
SiliaMetS DMT Pd(dppf)Cl₂, Ru4–8 eq40–50 °C2–4 hours< 10 ppm
SiliaMetS Amine Cr, W, Zn4–8 eq25–40 °C1–2 hours< 15 ppm
Activated Carbon Free Pd (unchelated)10x (by weight)25 °C4–6 hours50–150 ppm

Workflow Visualization

G Start Crude 2,3-Dihydro-pyrazolo [5,1-b]thiazole-6-carboxylic acid (High Metal Content) Identify Identify Metal & Catalyst Type Start->Identify SoftMetal Soft Metals (Pd, Cu) Standard Ligands Identify->SoftMetal HinderedMetal Hindered Complexes (Pd-dppf) or Ruthenium (Ru) Identify->HinderedMetal Thiol SiliaMetS Thiol (Batch or Flow) SoftMetal->Thiol DMT SiliaMetS DMT (Batch or Flow) HinderedMetal->DMT Optimize Optimize: 4-8 eq, 40-50°C 2-4 hours Thiol->Optimize DMT->Optimize Analyze Filter & ICP-MS Analysis Optimize->Analyze Pass Pass (ICH Q3D limits) < 10 ppm Analyze->Pass Success Fail Fail (> 10 ppm) Kinetic Trapping Analyze->Fail High Residuals Flow Switch to Flow Chemistry or Multiple Treatments Fail->Flow Flow->Analyze

Decision tree for trace metal scavenging in 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid.

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Troubleshooting

Ideal storage conditions to prevent degradation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the ideal storage conditions to prevent the degradation of 2,3-Dihydro-pyrazolo[5,1-b]thiazo...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the ideal storage conditions to prevent the degradation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. This document offers troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and integrity of this compound in your experiments.

Introduction

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The structural integrity of this molecule is paramount for obtaining reliable and reproducible experimental results. This guide is designed to provide a comprehensive understanding of the factors that can lead to its degradation and to offer practical solutions for its long-term storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid?

A1: The degradation of this compound is primarily influenced by four main factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, potentially leading to decarboxylation or other decomposition pathways.[1][2]

  • Humidity: The carboxylic acid group makes the molecule susceptible to moisture.[3][4][5] High humidity can lead to the absorption of water, which may facilitate hydrolytic degradation of the dihydrothiazole ring.

  • Light: Exposure to UV or even ambient light can induce photochemical reactions, particularly affecting the pyrazole ring system.

  • pH: The stability of the compound can be compromised in both acidic and alkaline conditions, which can catalyze the hydrolysis and opening of the dihydrothiazole ring.[6][7]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation and preserves the compound's integrity over extended periods.[8]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation of the sulfur atom in the thiazole ring.
Light Amber vial or in the darkPrevents photochemical degradation of the pyrazole ring.[9]
Container Tightly sealed containerPrevents moisture ingress and exposure to atmospheric oxygen.[1][10]
Form Solid (lyophilized powder if possible)Minimizes mobility and reactivity compared to solutions.

Q3: Can I store the compound at 4°C for short-term use?

A3: Yes, for short-term storage (i.e., days to a few weeks), 4°C in a desiccator is acceptable. However, for periods longer than a month, -20°C is strongly recommended to mitigate the risk of slow degradation.

Q4: How does the "dihydro" nature of the thiazole ring affect its stability?

A4: The 2,3-dihydrothiazole ring is a non-aromatic, cyclic thioaminal ether. This lack of aromaticity makes it more susceptible to hydrolysis, particularly under acidic or basic conditions, compared to a fully aromatic thiazole ring.[6][11] This can lead to ring-opening, which would significantly alter the compound's chemical properties and biological activity.

Q5: Is the carboxylic acid group a point of instability?

A5: Yes, the carboxylic acid group can be a source of instability in two primary ways. Firstly, it can undergo decarboxylation, especially at elevated temperatures.[12] Secondly, its hygroscopic nature can attract water, which can then act as a reagent for the hydrolysis of the dihydrothiazole ring.[3][4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, suggesting potential causes and solutions.

Problem 1: I observe a new, more polar peak in my HPLC analysis after storing the compound in solution.

  • Potential Cause: This is likely due to the hydrolysis of the 2,3-dihydrothiazole ring. The ring-opened product will contain a free thiol and an amide, making it more polar. This process can be catalyzed by acidic or basic residues in your solvent or on your glassware.

  • Solution:

    • Prepare fresh solutions: Always use freshly prepared solutions for your experiments.

    • Use anhydrous solvents: If the compound is to be stored in solution for a short period, use high-purity, anhydrous solvents.

    • Buffer your solutions: If working in an aqueous medium, ensure your solution is buffered to a neutral pH (around 7.0-7.4) to minimize acid- or base-catalyzed hydrolysis.

    • Confirm degradation: Use LC-MS to confirm the mass of the new peak, which should correspond to the hydrolyzed product.

Problem 2: The potency of my compound seems to have decreased over time, even when stored as a solid.

  • Potential Cause: This could be due to several factors:

    • Oxidation: The sulfur atom in the dihydrothiazole ring may have been oxidized to a sulfoxide or sulfone, altering its biological activity.

    • Hygroscopicity: The compound may have absorbed moisture, leading to slow hydrolysis even in the solid state.

    • Photodegradation: If not stored in the dark, the pyrazole ring may have undergone photochemical degradation.

  • Solution:

    • Repurify a small sample: If possible, repurify a small amount of the material using an appropriate chromatographic method to see if the potency can be restored.

    • Store under inert gas: To prevent oxidation, store the solid compound under an inert atmosphere like argon or nitrogen.[13]

    • Use a desiccator: Always store the solid in a desiccator, even inside a freezer, to protect it from moisture.

    • Protect from light: Ensure the storage vial is amber-colored or wrapped in aluminum foil.[9]

Problem 3: I see a loss of mass and gas evolution when heating my compound.

  • Potential Cause: This is a strong indication of thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide.

  • Solution:

    • Avoid high temperatures: Do not expose the compound to high temperatures during storage or experimental procedures unless the protocol specifically requires it.

    • Use milder reaction conditions: If using the compound in a chemical synthesis, explore lower-temperature reaction conditions.

    • Characterize the product: Use techniques like NMR or IR spectroscopy to check for the absence of the carboxylic acid group in the heated sample.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid.

DegradationPathways cluster_main 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid cluster_degradation Degradation Products A Intact Compound B Hydrolyzed Product (Ring-Opened) A->B  Humidity / pH   C Oxidized Product (Sulfoxide/Sulfone) A->C  Oxygen   D Decarboxylated Product A->D  Heat   E Photodegradation Products A->E  Light   StabilityWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of the compound acid Acidic Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose aliquots base Basic Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose aliquots oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose aliquots thermal Thermal Stress (e.g., 60°C) prep->thermal Expose aliquots photo Photostability (UV/Vis light) prep->photo Expose aliquots hplc HPLC/UPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for peak identification hplc->lcms nmr NMR for structural elucidation of major degradants lcms->nmr

Caption: Experimental workflow for forced degradation studies.

Analytical Method for Stability Monitoring

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the degradation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid.

Protocol: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (determined by UV scan of the pure compound).

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision to ensure it can effectively separate the parent compound from its potential degradation products.

References

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  • Sharma, R., et al. (2018). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 1953(1), 030209. Available at: [Link]

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  • Dehaen, W., et al. (2017). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 75(4), 303-311. Available at: [Link]

  • Moravek, Inc. (n.d.). The Dangers of Chemical Compound Degradation. Available at: [Link]

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  • Mykhailiuk, P. K. (2020). Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. Chemistry – A European Journal, 26(2), 439-445. Available at: [Link]

  • Iovu, H., et al. (2010). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Materiale Plastice, 47(3), 314-318. Available at: [Link]

  • Khan, K. M., et al. (2017). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(8), 1324. Available at: [Link]

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  • Yetra, S. R., et al. (2017). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Chemistry – A European Journal, 23(44), 10589-10593. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioactivity: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic Acid vs. Standard Thiazole Derivatives

Introduction: Scaffolds of Significance in Medicinal Chemistry In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide range...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Scaffolds of Significance in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide range of biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold. Its presence in numerous FDA-approved drugs, from the anti-inflammatory Meloxicam to the anticancer agent Dasatinib, underscores its therapeutic versatility.[1][2] The chemical tractability and diverse biological activities of simple thiazole derivatives have made them a cornerstone of medicinal chemistry for decades.[3][4][5]

However, the drive to explore novel chemical space and enhance pharmacological properties like potency and selectivity has led researchers to investigate more complex, fused heterocyclic systems. The 2,3-Dihydro-pyrazolo[5,1-b]thiazole scaffold represents a strategic fusion of a pyrazole and a thiazole ring. This creates a rigid, bicyclic structure that presents a distinct three-dimensional arrangement of functional groups compared to its monocyclic thiazole counterparts. While specific data on 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is limited, the broader pyrazolo[5,1-b]thiazole class has shown significant promise in various bioassays.[1][6]

This guide provides a comparative analysis of the bioactivity profiles of the fused pyrazolo[5,1-b]thiazole scaffold and standard, monocyclic thiazole derivatives. By examining data from key bioassays, we will explore the distinct and overlapping therapeutic potentials of these two important classes of compounds, explain the rationale behind common experimental protocols, and outline future directions for research.

Part 1: The Established Versatility of Standard Thiazole Derivatives

Monocyclic thiazole derivatives have been extensively studied and validated across a vast spectrum of biological assays. Their activity often stems from the ability of the thiazole core to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other key interactions with biological targets.

Enzyme Inhibition: A Primary Modality

A major area where thiazole derivatives have proven their value is in enzyme inhibition. The scaffold has been successfully modified to target enzymes implicated in a variety of diseases.

  • Cholinesterases (AChE & BChE): In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Numerous studies have synthesized and evaluated thiazole derivatives as cholinesterase inhibitors. For example, certain pyrazoline-thiazole hybrids and 2-aminothiazole derivatives have demonstrated potent AChE inhibitory activity, with IC₅₀ values in the nanomolar to low-micromolar range, comparable to the standard drug Donepezil.[7][8]

  • α-Amylase: As a target for type-II diabetes, α-amylase inhibition can help control postprandial hyperglycemia. Thiazole-based carbohydrazide derivatives have been shown to be outstanding α-amylase inhibitors, with some compounds exhibiting IC₅₀ values even more potent than the standard drug Acarbose.[9]

  • Other Enzymes: The inhibitory activity of thiazoles extends to other enzyme classes, including carbonic anhydrases (implicated in glaucoma and other conditions), 5-lipoxygenase (involved in inflammation), and Deoxyribonuclease I (DNase I).[8][10] This broad inhibitory profile highlights the scaffold's adaptability.

Target EnzymeThiazole Derivative ClassReported IC₅₀ / Kᵢ ValuesReference
Acetylcholinesterase (AChE)Pyrazoline-thiazole hybrid (3g)IC₅₀ = 0.338 µM[7]
Acetylcholinesterase (AChE)2-amino-4-(aryl)thiazoleKᵢ = 0.129 µM[8]
Butyrylcholinesterase (BChE)2-amino-4-(aryl)thiazoleKᵢ = 0.083 µM[8]
Carbonic Anhydrase I (hCA I)2-amino-4-(aryl)thiazoleKᵢ = 0.008 µM[8]
α-AmylaseThiazole carbohydrazideIC₅₀ = 1.709 µM[9]
Deoxyribonuclease I (DNase I)4-(aryl)thiazol-2-amineIC₅₀ < 100 µM[10]
Anticancer and Antimicrobial Activity

Thiazole derivatives have also demonstrated significant efficacy in oncology and infectious disease models.

  • Anticancer: They exhibit activity against a wide range of human cancer cell lines, including breast, colon, and CNS cancers.[3] One well-studied mechanism involves the inhibition of fascin, an actin-bundling protein crucial for cancer cell migration and metastasis.[11][12] Potent thiazole-based fascin inhibitors have been developed with IC₅₀ values for cell migration inhibition in the low nanomolar range.[11]

  • Antimicrobial: The thiazole ring is a component of the antibiotic bacitracin, highlighting its inherent antimicrobial potential.[13] Synthetic derivatives have shown broad-spectrum activity against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria, as well as various fungal strains.[4]

Experimental Workflow: Cholinesterase Inhibition Assay

The causality behind selecting a specific protocol is paramount. For evaluating AChE/BChE inhibitors, the Ellman method is a gold standard due to its reliability, sensitivity, and adaptability to a high-throughput format. It's a colorimetric assay that provides a clear, quantitative readout of enzyme activity.

  • Preparation of Reagents: Prepare phosphate buffer (pH 8.0), AChE or BChE enzyme solution, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution, and solutions of test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme solution, phosphate buffer, and the test compound solution. A control well without the inhibitor is included.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the DTNB solution followed by the substrate solution (ATCI or BTCI) to all wells to start the reaction.

  • Measurement: The enzyme hydrolyzes the substrate into thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The absorbance of this product is measured kinetically at 412 nm over 5-10 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control. The IC₅₀ value is then calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) A1 Add Enzyme, Buffer, & Inhibitor P1->A1 P2 Prepare Test Compound Serial Dilutions P2->A1 A2 Pre-incubate (15 min @ 37°C) A1->A2 A3 Add DTNB & Substrate (ATCI) A2->A3 A4 Measure Absorbance (412 nm, Kinetic) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Calculate IC50 Value D2->D3 G cluster_prep Cell Culture cluster_assay Treatment & Assay cluster_analysis Data Analysis P1 Seed Cancer Cells in 96-Well Plate P2 Overnight Incubation (Adhesion) P1->P2 A1 Treat with Test Compounds (48h) P2->A1 A2 Add MTT Reagent (3h Incubation) A1->A2 A3 Solubilize Formazan Crystals (DMSO) A2->A3 A4 Read Absorbance (~570 nm) A3->A4 D1 Calculate % Viability vs. Control A4->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Standard workflow for an MTT-based cell viability and cytotoxicity assay.

Part 3: Comparative Analysis and Future Directions

The evidence from numerous bioassays indicates that both standard thiazole derivatives and the fused pyrazolo[5,1-b]thiazole scaffold are of significant interest to medicinal chemists. However, they appear to excel in slightly different, albeit overlapping, domains.

  • Breadth vs. Potency: Standard thiazole derivatives have demonstrated an exceptionally broad range of activities against a diverse array of enzyme targets. The pyrazolo[5,1-b]thiazole scaffold, while also showing broad anticancer and antimicrobial effects, has been developed into highly potent and selective agents against specific targets like the CRF1 receptor, suggesting its rigid structure may be more amenable to optimization for high-affinity interactions.

  • Structural Rationale: The flexibility of monocyclic thiazoles allows them to adapt to various binding pockets, explaining their wide applicability. Conversely, the rigidity of the pyrazolo[5,1-b]thiazole core reduces the number of possible conformations, which can be a powerful tool for designing selective inhibitors. By "pre-paying" the entropic cost of binding, these rigid molecules can achieve higher affinity.

A Proposed Path Forward: Direct Comparative Bioassay

To definitively ascertain the relative advantages of the fused scaffold represented by 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, a direct, head-to-head comparison against a structurally simple but biologically active standard thiazole (e.g., a 2-amino-4-phenylthiazole) is necessary. A logical starting point would be an anticancer cytotoxicity screen where both classes have shown promise.

G cluster_compounds cluster_assays Comparative Bioassay Panel cluster_data C1 2,3-Dihydro-pyrazolo [5,1-b]thiazole-6-carboxylic acid A1 Anticancer Screen (e.g., HCT-116, HepG-2) C1->A1 A2 Enzyme Inhibition Screen (e.g., AChE, α-Amylase) C1->A2 A3 Antimicrobial Screen (e.g., S. aureus, C. albicans) C1->A3 C2 Standard Thiazole Derivative (e.g., 2-amino-4-phenylthiazole) C2->A1 C2->A2 C2->A3 D1 Compare IC50 / MIC Values A1->D1 A2->D1 A3->D1 D2 Determine Structure-Activity Relationship (SAR) D1->D2 D3 Identify Lead Scaffold for Optimization D2->D3

Sources

Comparative

Comparative Bioactivity Guide: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid &amp; Structural Analogs

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently evaluate fused bicyclic heteroaromatics for drug discovery pipelines. The scaffold[1] is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently evaluate fused bicyclic heteroaromatics for drug discovery pipelines. The scaffold[1] is a highly versatile pharmacophore. While the base carboxylic acid monomer is synthetically valuable, its physiological utility in whole-cell or in vivo models is often limited by poor membrane permeability, primarily due to its ionization at physiological pH.

By systematically modifying the C6-carboxylic acid and C7 positions, we can pivot the bioactivity of this scaffold across entirely different therapeutic domains. This guide objectively compares the base scaffold against two advanced structural analogs: an optimized Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist and a targeted kinase inhibitor.

Comparative Bioactivity Profiles

To assess performance, we compare the base scaffold (Analog A) against Analog B (a 6-methoxy-7-dialkylamino derivative optimized for CRF1 antagonism) and Analog C (a 6-carboxamide derivative designed for CDK2 kinase inhibition)[2][3].

Table 1: Quantitative Performance Comparison
Compound VariantPrimary Structural ModificationTarget Affinity (IC₅₀, nM)Cellular Efficacy (MCF-7 IC₅₀, µM)Calculated LogPPrimary Indication
Analog A (Base Scaffold)6-COOH, 7-H> 10,000 (CRF1)> 50.00.82Chemical Precursor
Analog B (CRF1 Antagonist)6-OMe, 7-NH-Alkyl7.1 (CRF1)> 50.04.15Stress/Anxiety Disorders
Analog C (Kinase Inhibitor)6-CONH-Aryl, 7-H28.0 (CDK2)4.3 3.48Oncology

Application Insight: The causality behind these drastic shifts in bioactivity is driven by lipophilic efficiency (LipE) and spatial geometry. The free carboxylic acid in Analog A prevents passive diffusion across the blood-brain barrier (BBB). Converting the C6 position to a methoxy group and adding a bulky dialkylamine at C7 (Analog B) perfectly fills the hydrophobic transmembrane pocket of the CRF1 receptor[3]. Conversely, the aryl-carboxamide in Analog C acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule into the ATP-binding cleft of kinases[2].

Mechanistic Pathways

Mechanistic_Pathway CRF CRF Peptide Receptor CRF1 Receptor (GPCR) CRF->Receptor G_Protein G-alpha-s Activation Receptor->G_Protein cAMP cAMP Production G_Protein->cAMP Target Downstream Kinases (PKA) cAMP->Target Inhibitor Analog B (Antagonist) Inhibitor->Receptor Allosteric Blockade

Figure 1: Mechanistic blockade of the CRF1 receptor signaling pathway by pyrazolo[5,1-b]thiazole analogs.

Validated Experimental Methodologies

A core tenet of robust assay development is ensuring the protocol is a self-validating system. Below are the optimized protocols used to generate the comparative data, including the biophysical rationale behind critical steps.

Protocol 1: Radioligand Binding Assay for CRF1 Receptor (Analog B)

This assay quantifies the displacement of a radiolabeled ligand by our test analogs to determine binding affinity.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human CRF1R. Rationale: Using isolated membranes rather than whole cells eliminates active efflux and permeability variables, allowing us to measure pure thermodynamic binding affinity.

  • Plate Pre-treatment: Pre-soak GF/C glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour. Rationale: PEI coats the filters with a positive charge, neutralizing the glass's inherent negative charge. This drastically reduces non-specific binding of the positively charged radioligand, ensuring the signal-to-noise ratio remains high.

  • Incubation: Incubate 50 µg of membrane protein with 0.2 nM [¹²⁵I]-Tyr⁰-sauvagine and varying concentrations of Analog B (10⁻¹¹ to 10⁻⁵ M) in assay buffer for 2 hours at room temperature.

  • Self-Validation Control: Include wells with 1 µM NBI-27914 (a known CRF1 antagonist) to define non-specific binding (NSB). Calculate the Z'-factor for the plate; only plates yielding a Z' > 0.6 are accepted for data analysis.

  • Filtration & Detection: Rapidly filter the reaction through the PEI-treated plates, wash three times with ice-cold buffer to lock the equilibrium, and quantify using a scintillation counter.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay (Analog C)
  • Enzyme/Substrate Mix: Combine recombinant CDK2/Cyclin A complex with a fluorescently labeled peptide substrate in kinase buffer.

  • ATP Addition: Add ATP at exactly its calculated Km​ value (e.g., 15 µM). Rationale: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to competitive inhibitors (like Analog C) while maintaining a linear reaction velocity.

  • Incubation & Quench: Incubate for 60 minutes at 30°C, then add a high-EDTA quench buffer. Rationale: EDTA chelates the Mg²⁺ ions required for kinase catalysis, instantly and uniformly stopping the reaction across all wells to prevent time-drift artifacts.

  • Readout: Measure via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

HTS_Workflow Stock Compound Library Prep Incubate Receptor/Kinase Incubation Stock->Incubate Filter Rapid Filtration (PEI-treated) Incubate->Filter Wash Stringent Wash (Buffer + BSA) Filter->Wash Detect Signal Detection (Scintillation) Wash->Detect

Figure 2: High-throughput screening workflow for evaluating analog binding affinity.

Conclusion

The [1] monomer is a foundational building block rather than an end-stage therapeutic. As demonstrated by the empirical data, strategic functionalization of the C6 and C7 positions unlocks potent, targeted bioactivity. For researchers developing CNS-active agents or oncology therapeutics, prioritizing lipophilic amidation or etherification at these sites is essential for achieving sub-micromolar target engagement and cellular efficacy.

References

  • Title: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid - Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Design, synthesis, and structure-activity relationships of novel pyrazolo[5,1-b]thiazole derivatives as potent and orally active corticotropin-releasing factor 1 receptor antagonists Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Significance of Thiazole-based Heterocycles for Bioactive Systems Source: IntechOpen URL: [Link]

Sources

Validation

A Comparative Guide to the Electrospray Ionization Mass Spectrometry Fragmentation of Fused Pyrazolo-Thiazole Heterocycles

Introduction In modern drug discovery and development, the unambiguous structural characterization of novel heterocyclic compounds is paramount. Fused heterocyclic systems, such as those containing pyrazole and thiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and development, the unambiguous structural characterization of novel heterocyclic compounds is paramount. Fused heterocyclic systems, such as those containing pyrazole and thiazole moieties, represent a rich source of biologically active molecules. Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose.[1] Understanding the specific fragmentation pathways of a molecule provides a unique fingerprint, enabling its identification, differentiation from isomers, and the characterization of its metabolites.[2]

This guide provides an in-depth analysis of the proposed gas-phase fragmentation behavior of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid , a novel fused heterocyclic system. As no direct literature exists for this specific compound, we will deduce its fragmentation pathways based on well-established principles governing the fragmentation of its constituent chemical motifs: pyrazoles, thiazoles, and carboxylic acids.[3][4][5][6] To provide a richer context and highlight the structural influence on fragmentation, we will objectively compare its fragmentation pattern with that of a related, non-fused analogue, 2-Amino-4-methylthiazole-5-carboxylic acid . This comparative approach demonstrates how subtle changes in a heterocyclic core can produce diagnostic shifts in fragmentation behavior, a critical insight for researchers in medicinal chemistry and analytical sciences.

Experimental Protocol: ESI-MS/MS Analysis

The foundation of any trustworthy fragmentation study is a robust and reproducible experimental method. The following protocol is designed to be a self-validating system for the analysis of small heterocyclic molecules.

1. Sample Preparation:

  • Accurately weigh 1 mg of the analyte (e.g., 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid).
  • Dissolve the analyte in 1 mL of a high-purity solvent mixture, typically 50:50 (v/v) acetonitrile:water, to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture.
  • To enhance ionization, particularly in positive ion mode, add 0.1% (v/v) formic acid to the final solution. For negative ion mode, 0.1% (v/v) ammonium hydroxide can be used. The choice of modifier is critical as it dictates the precursor ion species ([M+H]⁺ or [M-H]⁻).

2. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A triple quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with a Jet Stream ESI source is recommended for high-resolution data.[7][8]
  • Infusion: The prepared sample is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
  • Ionization Mode: Acquire data in both positive and negative ion modes to obtain a comprehensive fragmentation profile.
  • MS1 (Full Scan) Parameters:
  • Capillary Voltage: 3500 V
  • Nozzle Voltage: 500 V
  • Gas Temperature: 300°C
  • Sheath Gas Flow: 11 L/min
  • Scan Range: m/z 50–500
  • MS2 (Product Ion Scan) Parameters:
  • The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is selected as the precursor ion in the first quadrupole.
  • Collision Gas: High-purity nitrogen or argon.
  • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a crucial step; varying the collision energy reveals both low-energy (stable fragment) and high-energy fragmentation pathways. Collision-induced dissociation (CID) is the primary method for fragmentation.[9]
  • The resulting fragment ions are analyzed in the third quadrupole or TOF analyzer.

The workflow for this experimental setup is illustrated below.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis A 1. Dissolve Analyte (1 mg/mL Stock) B 2. Dilute to Working Conc. (1-10 ug/mL) A->B C 3. Add Ionization Modifier (0.1% Formic Acid) B->C D 4. Direct Infusion (5-10 uL/min) C->D E 5. Electrospray Ionization (Generate [M+H]+) D->E F 6. MS1: Isolate Precursor Ion (Quadrupole 1) E->F G 7. MS2: Fragment Precursor (Collision Cell - CID) F->G H 8. Analyze Fragment Ions (Quadrupole 3 / TOF) G->H

Caption: Experimental workflow for ESI-MS/MS analysis.

Proposed Fragmentation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

The structure of our primary molecule of interest possesses a fused bicyclic core with a carboxylic acid substituent. Its fragmentation is expected to be driven by the initial loss of neutral molecules from the carboxylic acid group, followed by the characteristic ring-opening and cleavage of the pyrazolo-thiazole scaffold.

Molecular Formula: C₇H₆N₂O₂S Monoisotopic Mass: 182.0150 u Protonated Precursor [M+H]⁺: m/z 183.0228

The primary fragmentation events in positive ion mode are proposed to be:

  • Loss of Water (-18 u): A common initial fragmentation for carboxylic acids, especially with adjacent protons, leading to a stable acylium ion.

  • Decarboxylation (-44 u): The characteristic loss of CO₂ is a dominant pathway for protonated carboxylic acids, often occurring after an initial rearrangement.[2][6]

  • Ring Fission: Following the initial neutral losses, the heterocyclic core becomes susceptible to cleavage. Fused nitrogen-containing ring systems often undergo characteristic cross-ring fissions.[7][8]

The proposed pathway is visualized below.

Caption: Proposed fragmentation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid.

Table 1: Key Fragment Ions for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

IonProposed FormulaCalculated m/zNeutral LossComments
[M+H]⁺C₇H₇N₂O₂S⁺183.0228-Precursor Ion
AC₇H₅N₂OS⁺165.0123H₂O (18.0105 u)Initial loss of water from the carboxylic acid.
BC₆H₇N₂S⁺139.0329CO₂ (43.9898 u)Primary decarboxylation, a hallmark of carboxylic acids.
CC₅H₅NS⁺111.0143N₂H₂ (30.0186 u)Fission of the pyrazole ring from Fragment B.
DC₄H₃N₂S⁺97.0173CO (27.9949 u)Loss of carbon monoxide from the acylium ion (Fragment A).

Comparative Analysis: Fragmentation of 2-Amino-4-methylthiazole-5-carboxylic acid

To understand the influence of the fused pyrazole ring, we compare our target molecule to a simpler, non-fused thiazole derivative. This molecule shares the thiazole and carboxylic acid functionalities but lacks the fused dihydro-pyrazole ring.

Molecular Formula: C₅H₆N₂O₂S Monoisotopic Mass: 158.0150 u Protonated Precursor [M+H]⁺: m/z 159.0228

The fragmentation of this molecule is also expected to begin with losses from the carboxylic acid group. However, the subsequent ring fragmentation will be dictated solely by the stability of the thiazole ring, which is known to fragment in a specific manner.[3][10] The presence of the amino group will also influence charge localization and subsequent cleavage events.

Sources

Comparative

A Senior Application Scientist's Guide to the Experimental Validation of In Silico Binding Models for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic Acid

Introduction: From Prediction to Proof In the landscape of modern drug discovery, computational tools have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Prediction to Proof

In the landscape of modern drug discovery, computational tools have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Molecular docking, a cornerstone of in silico drug design, predicts the binding pose and affinity of a ligand, such as 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, to its macromolecular target.[2][3] This pyrazolo-thiazole scaffold has been explored for various therapeutic applications, including anticancer and antimicrobial activities, making it a relevant subject for targeted drug development.[4][5]

However, in silico models are predictive, not definitive.[6] Their accuracy is contingent on the quality of the protein structure model and the sophistication of the scoring functions used.[6][7] Therefore, rigorous experimental validation is not merely a confirmatory step but a critical component of the discovery pipeline, essential for verifying computational hypotheses and making informed decisions about which candidates to advance.[8][9]

This guide provides a comparative framework for the experimental validation of a hypothetical in silico model where 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is predicted to bind to a target of interest (e.g., a protein kinase). We will dissect and compare key orthogonal methodologies, moving from direct biophysical characterization to target engagement in a cellular context. The focus is not just on the protocols themselves, but on the causality behind experimental choices, ensuring a self-validating and robust data package.

The Computational Starting Point: A Docking Workflow

Before experimental validation, a typical in silico workflow generates the initial binding hypothesis. This process involves preparing the 3D structures of the target protein and the ligand, defining the binding site, and using a docking algorithm to predict the most stable binding poses and their corresponding binding energies.[3][10]

cluster_prep Structure Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Hypothesis p_prep Target Protein Preparation (e.g., from PDB, Homology Model) define_site Define Binding Site p_prep->define_site l_prep Ligand Preparation (2,3-Dihydro-pyrazolo[5,1-b]thiazole- 6-carboxylic acid 3D structure) run_dock Run Docking Algorithm (e.g., AutoDock Vina) l_prep->run_dock define_site->run_dock scoring Pose Scoring & Ranking run_dock->scoring hypothesis Generate Binding Hypothesis (Predicted Pose & Affinity) scoring->hypothesis

Caption: A typical in silico molecular docking workflow.

The output of this process—a predicted binding affinity and interaction map—is the hypothesis that we must now rigorously test in the laboratory.

Tier 1: Biophysical Assays for Direct Binding Characterization

The first and most fundamental step in validation is to confirm a direct, physical interaction between the compound and the purified target protein. Biophysical assays provide quantitative data on binding affinity and thermodynamics, serving as the ground truth for computational predictions.

Surface Plasmon Resonance (SPR): A Real-Time View of Kinetics

SPR is a label-free optical technique that measures molecular interactions in real time.[11] It provides not only the equilibrium dissociation constant (K D ) but also the kinetic rate constants for association (k a ) and dissociation (k d ).[12]

Causality of Choice: Choose SPR when understanding the kinetics of binding is critical. A compound with a slow off-rate (low k d ) may have a prolonged pharmacodynamic effect, a feature not captured by endpoint assays. The real-time nature of the data is also highly valuable for identifying potential non-specific binding or other artifacts.[13]

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that yields a maximum response of ~100 Resonance Units (RU) to minimize mass transport effects.[12]

  • Reference Surface: Prepare a reference flow cell by performing the activation and blocking steps without protein immobilization. This is a critical self-validating step to subtract bulk refractive index changes and non-specific binding to the chip surface.[11]

  • Analyte Preparation: Prepare a dilution series of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Assay (Multi-Cycle Kinetics):

    • Inject the analyte solutions sequentially over both the target and reference flow cells, from the lowest concentration to the highest.

    • Each injection consists of an association phase (analyte flows over the chip) followed by a dissociation phase (only running buffer flows over the chip).[13]

    • Between different concentrations, perform a regeneration step (if necessary) to wash off all bound analyte and return to baseline.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal.

    • Subtract the signal from the buffer-only injection (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive k a , k d , and calculate K D (K D = k d /k a ).[12]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[14] It is considered the gold standard for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.[15][16]

Causality of Choice: Choose ITC when a deep understanding of the driving forces of binding is required. ITC is the only technique that directly measures the binding enthalpy (ΔH), which, along with the binding affinity (K D ), allows for the calculation of entropy (ΔS).[17] This information is invaluable for lead optimization, helping to guide chemical modifications that improve enthalpic or entropic contributions to binding.

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the final assay buffer.

    • Dissolve the 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid in the final dialysis buffer. Precise buffer matching between the protein in the cell and the ligand in the syringe is paramount to minimize large heats of dilution that can obscure the binding signal.[18]

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe, typically at a concentration 10-15 times that of the protein.[16]

    • Allow the system to equilibrate to the desired temperature.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The heat change after each injection is measured relative to a reference cell.[15]

  • Data Analysis:

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat change per injection.

    • Integrate the area under each peak and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).[14]

Comparative Summary: SPR vs. ITC
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon binding to an immobilized ligand.[11][12]Measures heat released or absorbed during binding in solution.[14][15]
Primary Output k a (on-rate), k d (off-rate), K D (affinity).[12]K D (affinity), ΔH (enthalpy), n (stoichiometry).[16]
Key Advantage Provides kinetic information (on/off rates).[13]Provides full thermodynamic profile (ΔH, ΔS); "gold standard" for affinity.[17][18]
Throughput Higher; can be automated for screening.Lower; experiments are longer.
Sample Needs Less protein required; protein is immobilized.More sample required; both components are in solution.
Main Consideration Protein immobilization can potentially alter conformation or activity.Requires careful buffer matching; sensitive to heats of dilution.[18]

Tier 2: Cellular Assays for Target Engagement Verification

Confirming direct binding to a purified protein is essential, but it doesn't guarantee activity in a biological context. Cell-based assays are the next critical step to verify that the compound can permeate the cell membrane (if the target is intracellular) and engage its target in the complex cellular milieu.[19][20]

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Binding

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., NanoLuc® Luciferase) and a fluorescent acceptor.[21][22] In the NanoBRET Target Engagement (TE) assay, the target protein is fused to NanoLuc, and a cell-permeable fluorescent tracer that binds to the same target is added. A test compound that engages the target will compete with and displace the tracer, leading to a decrease in the BRET signal.[23]

Causality of Choice: Choose a NanoBRET assay to obtain quantitative and specific evidence of target binding within intact, living cells. It directly measures compound engagement at the target protein, providing a more biologically relevant measure of affinity (cellular EC 50 ) than biophysical assays alone and confirming cell permeability.[19]

cluster_setup Assay Setup (Live Cells) cluster_readout Measurement & Analysis cell_prep Cells expressing Target-NanoLuc fusion tracer_add Add Fluorescent Tracer cell_prep->tracer_add compound_add Add Test Compound (2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid) tracer_add->compound_add substrate_add Add Luciferase Substrate compound_add->substrate_add measure Measure Donor (460nm) & Acceptor (618nm) Emission substrate_add->measure ratio Calculate BRET Ratio (Acceptor/Donor) measure->ratio dose_response Plot Dose-Response Curve (BRET Ratio vs. [Compound]) ratio->dose_response ec50 Determine Cellular EC50 dose_response->ec50

Caption: Workflow for a NanoBRET Target Engagement Assay.

  • Cell Seeding: Plate cells engineered to express the NanoLuc-target fusion protein into a 96- or 384-well white assay plate.

  • Compound Dosing: Prepare a serial dilution of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid and add it to the cells. Include "no compound" and "no tracer" controls.

  • Tracer Addition: Add the fluorescent tracer at its predetermined optimal concentration to all wells except the "no tracer" control.

  • Equilibration: Incubate the plate at 37°C in a CO 2 incubator for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.

  • Detection:

    • Prepare the NanoBRET substrate and Nano-Glo® inhibitor solution.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.[22]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to the "no compound" (high BRET) and "excess unlabeled competitor" (low BRET) controls.

    • Plot the normalized BRET signal against the compound concentration and fit to a four-parameter log-logistic curve to determine the cellular EC 50 .

Synthesizing the Data: A Multi-Tiered Validation Framework

The power of this validation approach lies in the orthogonal nature of the assays. The results from each tier should logically correlate and build confidence in the in silico model.

  • Correlation is Key: A compound with a strong K D determined by SPR or ITC should exhibit a potent cellular EC 50 in the NanoBRET assay.

  • Diagnosing Discrepancies: A potent biophysical K D but a weak or inactive cellular EC 50 is a highly informative result. It strongly suggests that while the compound can bind its target effectively, it may suffer from poor cell permeability or be subject to active efflux from the cell—critical information that a purely biophysical approach would miss.

  • Refining the Model: If experimental data shows binding but the in silico model predicted none (or vice-versa), the experimental results provide the grounding data needed to refine the docking protocol, for instance by exploring alternative binding pockets or protein conformations.

By systematically applying this multi-tiered, self-validating framework, researchers can move beyond simple confirmation to generate a deep, actionable understanding of their compound's behavior. This robust approach ensures that only the most promising, experimentally validated candidates are progressed, ultimately increasing the efficiency and success rate of the drug discovery process.

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Klebe, G. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. PubMed Central (PMC). [Link]

  • National Center for Biotechnology Information. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed Central (PMC). [Link]

  • Portland Press. Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells. Portland Press. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(2), 169-175. [Link]

  • Kenworthy, A. K. (2001, July 15). Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy. PubMed. [Link]

  • National Center for Biotechnology Information. Target Engagement Assays in Early Drug Discovery. PubMed Central (PMC). [Link]

  • Gallegos, M., & Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • Chen, H., & Pires, R. (2021, April 15). Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells. Emerging Topics in Life Sciences. [Link]

  • Bilan, D. S., & Belousov, V. V. (2025, September 19). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • National Center for Biotechnology Information. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PubMed Central (PMC). [Link]

  • Creative Biostructure. Fluorescence Resonance Energy Transfer (FRET) Assay. Creative Biostructure. [Link]

  • DiscoverX. Target Engagement Assays. DiscoverX. [Link]

  • Nicoya Lifesciences. (2017, October 10). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences. [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School. [Link]

  • CellCarta. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. CellCarta. [Link]

  • ResearchGate. (2017, December 28). How can i validate a docking protocol ?. ResearchGate. [Link]

  • Sabe, V. T., & Che, P. (2022). A Guide to In Silico Drug Design. PubMed Central (PMC). [Link]

  • Journal of Cheminformatics. Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. [Link]

  • National Center for Biotechnology Information. An Improved Bioluminescence Resonance Energy Transfer Strategy for Imaging Intracellular Events in Single Cells and Living Subjects. PubMed Central (PMC). [Link]

  • Journal of Chemical Information and Modeling. (2025, December 5). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. [Link]

  • Castro-Alvarez, A., & Appella, D. H. (2014, August 15). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed. [Link]

  • News-Medical.Net. (2023, July 19). Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net. [Link]

  • ResearchGate. (2025, November 11). Luminescence Energy Transfer–Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. ResearchGate. [Link]

  • National Center for Biotechnology Information. Bioluminescence Resonance Energy Transfer (BRET)-mediated Protein Release from Self-Illuminating Photoresponsive Biomaterials. PubMed Central (PMC). [Link]

  • Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]

  • Journal of Medicinal Chemistry. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. ACS Publications. [Link]

  • Biosciences Biotechnology Research Asia. (2024, March 30). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • Springer Nature Experiments. In Silico 3D Modeling of Binding Activities. Springer Nature. [Link]

  • Chem Help ASAP. (2023, August 17). in silico assays & screening for drug binding. YouTube. [Link]

  • PubChem. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central (PMC). [Link]

  • NextSDS. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. NextSDS. [Link]

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  • National Center for Biotechnology Information. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. PubMed Central (PMC). [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

Introduction The 2,3-dihydropyrazolo[5,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a carboxylic acid moiety a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-dihydropyrazolo[5,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a carboxylic acid moiety at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid a key target for drug discovery programs. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, evaluating their efficiency, scalability, and overall practicality for research and development professionals. The presented methodologies are based on established chemical principles and supported by experimental data from the scientific literature.

Retrosynthetic Analysis: Devising the Synthetic Strategies

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, forming the basis of the comparative routes detailed in this guide. The most apparent strategy involves the construction of the thiazole ring onto a pre-existing pyrazoline core, a classic approach reminiscent of the Hantzsch thiazole synthesis. An alternative, more convergent approach could involve the reaction of a pre-formed thiazole synthon with a hydrazine.

Route 1: Sequential Pyrazoline Formation and Thiazole Annulation

This linear approach is a robust and well-precedented strategy that relies on the sequential construction of the pyrazoline and thiazole rings. The key steps involve the synthesis of a 3-amino-2-pyrazoline intermediate, followed by a cyclocondensation reaction to form the fused bicyclic system.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-pyrazoline

The synthesis of the crucial 3-amino-2-pyrazoline intermediate can be achieved through the reaction of acrylonitrile with hydrazine hydrate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

  • Reaction: Acrylonitrile + Hydrazine Hydrate → 3-Amino-2-pyrazoline

  • Procedure: To a solution of hydrazine hydrate (1.1 eq) in ethanol, acrylonitrile (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the resulting crude 3-amino-2-pyrazoline is used in the next step without further purification.

Step 2: Synthesis of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate

This step constitutes the key ring-forming reaction, where the 3-amino-2-pyrazoline undergoes a Hantzsch-type condensation with ethyl bromopyruvate. The amino group of the pyrazoline acts as a nucleophile, attacking the α-bromo ketone, followed by intramolecular condensation and dehydration to form the thiazole ring.

  • Reaction: 3-Amino-2-pyrazoline + Ethyl Bromopyruvate → Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate

  • Procedure: To a solution of crude 3-amino-2-pyrazoline (1.0 eq) in ethanol, ethyl bromopyruvate (1.05 eq) is added, and the mixture is refluxed for 4-6 hours. Upon cooling, the product often precipitates and can be collected by filtration. The crude product can be purified by recrystallization from ethanol.

Step 3: Hydrolysis to 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

The final step is a standard ester hydrolysis to yield the target carboxylic acid.

  • Reaction: Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate → 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

  • Procedure: The ethyl ester (1.0 eq) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq). The mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC). After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.

Workflow Diagram

Route 1 Acrylonitrile Acrylonitrile Aminopyrazoline 3-Amino-2-pyrazoline Acrylonitrile->Aminopyrazoline Step 1: Pyrazoline Formation Hydrazine Hydrazine Hydrate Hydrazine->Aminopyrazoline Step 1: Pyrazoline Formation Ester Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate Aminopyrazoline->Ester Step 2: Thiazole Annulation EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Ester Step 2: Thiazole Annulation Acid 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid Target Molecule Ester->Acid Step 3: Hydrolysis Route 2 Aminothiazole Ethyl 2-amino-4-methylthiazole-5-carboxylate Hydrazinylthiazole Ethyl 2-hydrazinyl-4-methylthiazole-5-carboxylate Aminothiazole->Hydrazinylthiazole Step 1: Hydrazine Formation Ester Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate Hydrazinylthiazole->Ester Step 2: Pyrazoline Annulation Acrolein Acrolein Acrolein->Ester Step 2: Pyrazoline Annulation Acid 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid Target Molecule Ester->Acid Step 3: Hydrolysis

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel compounds we synthesize, such as 2,3-Dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel compounds we synthesize, such as 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, require meticulous handling from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Inferred Hazard Assessment

Based on the SDS for a similar compound, 6,7-Dihydro-4H-pyrazolo[5,1-c][5][10]thiazine-2-carbaldehyde, we can anticipate the following hazards for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid[11]:

  • Acute Oral Toxicity: Harmful if swallowed.[11][12][13][14]

  • Skin Corrosion/Irritation: Causes skin irritation.[11][12][13][14]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[11][12][13][14]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[11][13][15]

Given its bioactive nature, the potential for unknown long-term health effects and environmental toxicity should not be discounted.[16] Therefore, treating this compound as a hazardous chemical waste is the most responsible course of action.

Personal Protective Equipment (PPE)

Prior to handling 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid for any purpose, including disposal, the following personal protective equipment is mandatory[7][11][14]:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.To protect against eye irritation from dust or splashes.[11]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.To prevent skin contact and irritation.[11]
Body Protection A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent respiratory tract irritation from airborne particles.[11]

Spill Management

In the event of a small spill of solid 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the proper PPE.

  • Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[11]

  • Collect the Material: Carefully sweep the material into a designated hazardous waste container.[11] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

  • Label the Waste Container: Clearly label the container with "Hazardous Waste" and the full chemical name.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[17]

  • Designated Waste Container: Use a dedicated, properly labeled, and sealable container for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid waste. The container must be compatible with the chemical.[17][18]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid".[18][19]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[18][19] The SAA should be under the control of laboratory personnel.[18]

Step-by-Step Disposal Protocol

The disposal of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid must be handled by a licensed professional waste disposal service.[20] Do not dispose of this chemical down the drain or in regular trash.[17]

  • Waste Collection: Collect all waste containing 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, including contaminated PPE and spill cleanup materials, in the designated hazardous waste container.

  • Container Sealing: Once the container is full (no more than 90% capacity), securely seal it.[21]

  • Waste Pickup Request: Contact your institution's Environmental Health & Safety (EH&S) office to arrange for a hazardous waste pickup.[18]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes the chemical name, quantity, and hazard information.

  • Handover: Transfer the sealed and labeled container to the authorized waste management personnel.

Below is a decision-making workflow for the disposal process:

DisposalWorkflow cluster_spill Spill Response start Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect_solid Collect Solid Waste container->collect_solid storage Store in Satellite Accumulation Area collect_solid->storage collect_solution Collect Aqueous/Solvent Waste spill Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->container seal Securely Seal Container (When 90% Full) ehs Contact EH&S for Pickup seal->ehs handover Transfer to Authorized Waste Personnel ehs->handover storage->seal Container Full

Disposal Workflow for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

Conclusion

The responsible disposal of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a critical component of laboratory safety and environmental protection. By adhering to these guidelines, which are rooted in established regulatory frameworks and scientific prudence, researchers can mitigate risks and ensure that their work is conducted in a safe and compliant manner. Always consult your institution's Chemical Hygiene Plan and Environmental Health & Safety office for specific guidance.

References

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  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
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